molecular formula C10H18O4 B3153944 4-(Tert-butoxy)-2,2-dimethyl-4-oxobutanoic acid CAS No. 76904-24-0

4-(Tert-butoxy)-2,2-dimethyl-4-oxobutanoic acid

Cat. No.: B3153944
CAS No.: 76904-24-0
M. Wt: 202.25 g/mol
InChI Key: BCUIGUVXRMEZDV-UHFFFAOYSA-N
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Description

4-(Tert-butoxy)-2,2-dimethyl-4-oxobutanoic acid is a useful research compound. Its molecular formula is C10H18O4 and its molecular weight is 202.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Tert-butoxy)-2,2-dimethyl-4-oxobutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Tert-butoxy)-2,2-dimethyl-4-oxobutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4/c1-9(2,3)14-7(11)6-10(4,5)8(12)13/h6H2,1-5H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCUIGUVXRMEZDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C)(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structural Elucidation & Spectroscopic Profile: 4-(Tert-butoxy)-2,2-dimethyl-4-oxobutanoic acid

[2]

Executive Summary & Structural Context

The molecule 4-(tert-butoxy)-2,2-dimethyl-4-oxobutanoic acid (CAS: 56763-78-7) is a critical building block in the synthesis of gem-dimethyl substituted active pharmaceutical ingredients (APIs).[2] Its utility lies in the gem-dimethyl effect , which restricts conformational freedom and often increases the metabolic stability of downstream drugs.

However, the synthesis of this compound—typically via the alcoholysis of 2,2-dimethylsuccinic anhydride—presents a regioselectivity challenge. The nucleophile (tert-butanol) preferentially attacks the less hindered carbonyl (C4), yielding the C1-acid/C4-ester.[2] Verifying this specific regioisomer against its thermodynamic byproduct (the C1-ester/C4-acid) is the primary objective of this spectroscopic guide.

Target Structure
  • Formula: C₁₀H₁₈O₄[1][2]

  • MW: 202.25 g/mol [1][2]

  • Key Moiety: Gem-dimethyl group adjacent to the free carboxylic acid.[1][2]

Synthesis & Impurity Profiling

To understand the spectra, one must understand the sample history.[1] The primary impurities are the unreacted anhydride, the di-acid (hydrolysis product), and the di-ester (over-reaction).

SynthesisPathAnhydride2,2-DimethylsuccinicAnhydrideTargetTARGET4-ester (Major)HOOC-C(Me)2-CH2-COOtBuAnhydride->TargetAttack at C4(Sterically Favored)IsomerISOMER1-ester (Minor)tBuOOC-C(Me)2-CH2-COOHAnhydride->IsomerAttack at C1(Sterically Hindered)DiacidIMPURITYDiacid(Hydrolysis)Anhydride->DiacidH2O TracetBuOHt-BuOH(Nucleophile)tBuOH->Anhydride

Figure 1: Reaction pathway showing the steric governance of the ring-opening, favoring the target 4-ester.

Spectroscopic Data: Nuclear Magnetic Resonance (NMR)

The following data represents the standard spectroscopic profile in Chloroform-d (CDCl₃) .

¹H NMR (400 MHz, CDCl₃)

The proton spectrum is characterized by three distinct singlets.[1][2][3] The lack of coupling between the methylene protons and the gem-dimethyl group simplifies the spectrum, making any splitting patterns (doublets/triplets) an immediate indicator of impurities.

Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
11.0 - 12.0 br s1HCOOHBroad, exchangeable acid proton.[1][2] Disappears with D₂O shake.
2.54 s2HH-3 (CH₂)Alpha to the ester.[1][2] Upfield shifted relative to the diacid (2.66 ppm) due to ester shielding.[1][2]
1.44 s9Ht-BuCharacteristic strong singlet.[1][2] Integral reference.
1.27 s6H2-Me (x2)Gem-dimethyls alpha to the Acid.[1][2]

Critical Analysis:

  • The Regio-Marker: In the undesired isomer (1-ester), the CH₂ is alpha to the acid.[2] This typically shifts the signal downfield (closer to ~2.65 ppm).[1][2] The presence of the signal at 2.54 ppm supports the assignment of the CH₂ being adjacent to the ester group.[1]

  • Solvent Effects: In DMSO-d₆, the acid proton will sharpen and shift downfield (~12.5 ppm), and the CH₂ may shift slightly to ~2.45 ppm.

¹³C NMR (100 MHz, CDCl₃)

The carbon spectrum provides the definitive proof of asymmetry.[1]

Shift (δ ppm)TypeAssignmentDiagnostic Note
178.2 C=OC-1 (Acid)Downfield signal; typical for carboxylic acids.[1][2]
171.1 C=OC-4 (Ester)Upfield carbonyl; typical for esters.[1][2]
81.2 Cqt-Bu (Quat)Characteristic quaternary carbon of t-butyl group.[1][2]
45.3 CH₂C-3Methylene carbon.[1][2]
40.5 CqC-2Quaternary carbon carrying the gem-dimethyls.[1][2]
28.0 CH₃t-Bu (Me)Intense signal (3x carbons).[1][2]
25.1 CH₃2-MeGem-dimethyl carbons.[1][2]

Structural Validation Workflow (HMBC)

To rigorously prove the regiochemistry (Acid at C1 vs C4), HMBC (Heteronuclear Multiple Bond Correlation) is required.[1][2] This experiment correlates protons to carbons separated by 2-3 bonds.[1][2]

HMBCcluster_legendInterpretationH_MeH (Gem-Dimethyl)1.27 ppmC_AcidC=O (Acid)178.2 ppmH_Me->C_AcidStrong 3J Correlation(Defines Acid Location)C_QuatC (Quaternary)40.5 ppmH_Me->C_Quat2JH_CH2H (Methylene)2.54 ppmC_EsterC=O (Ester)171.1 ppmH_CH2->C_EsterStrong 2J Correlation(Defines Ester Location)H_CH2->C_Quat2JLegendIf H-Me correlates to 178 ppm,the Acid is at C1 (Target).If H-Me correlates to 171 ppm,the Ester is at C1 (Isomer).

Figure 2: The self-validating HMBC logic. The correlation between the gem-dimethyl protons and the downfield carbonyl (178.2 ppm) confirms the acid is adjacent to the quaternary center.[2]

Infrared (IR) & Mass Spectrometry (MS)[1][2]

FT-IR (ATR Method)

The IR spectrum is dominated by the carbonyl region.[1][2] The asymmetry of the molecule results in a "split" carbonyl band.[1][2]

  • 3200 - 3500 cm⁻¹: Broad O-H stretch (Carboxylic Acid dimer).[1][2]

  • 2975 - 2985 cm⁻¹: C-H stretch (Aliphatic, t-Butyl enhanced).[1][2]

  • 1735 cm⁻¹: C=O stretch (Ester).[1][2] Sharp and intense.

  • 1705 cm⁻¹: C=O stretch (Acid).[1][2] Often broader and lower frequency due to H-bonding.[1][2]

  • 1150 cm⁻¹: C-O stretch (C-O-C of ester).

Mass Spectrometry (ESI-MS)

Direct ionization of the free acid can be challenging in positive mode.[1][2] Negative mode is often more sensitive for the free acid.[1][2]

  • ESI (+):

    • [M+Na]⁺ = 225.1 m/z (Dominant adduct).[1][2]

    • [M+H]⁺ = 203.1 m/z (Often weak or absent).[1][2]

    • Fragment: [M - tBu + H]⁺ = 147 m/z (Loss of isobutylene).[1][2]

  • ESI (-):

    • [M-H]⁻ = 201.1 m/z (Deprotonated molecular ion).[1][2]

Experimental Protocols

Protocol A: NMR Sample Preparation for Regio-Verification

Rationale: Concentration affects the chemical shift of the acid proton and can cause peak broadening.[1][2] A standardized concentration is vital for reproducibility.

  • Massing: Weigh 10-15 mg of the solid sample into a clean vial.

  • Solvation: Add 0.6 mL of CDCl₃ (containing 0.03% TMS).

    • Note: If solubility is poor, use DMSO-d₆, but be aware of the HDO peak at 3.33 ppm which may overlap with impurities.

  • Filtration: If the solution is cloudy (indicating inorganic salts from workup), filter through a small plug of glass wool directly into the NMR tube.[1][2]

  • Acquisition: Run a standard proton scan (16 scans) and a C13 scan (256 scans).[1][2]

  • Validation: Check the integral ratio of t-Bu (9H) to Gem-Dimethyl (6H). Deviations >5% indicate solvent occlusion or impurity.[1][2]

Protocol B: GC-MS Derivatization (TMS Method)

Rationale: The free acid tails badly on non-polar GC columns.[1][2] Silylation is required for sharp peaks.[1][2]

  • Reagent: Mix BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Reaction: Dissolve 1 mg sample in 100 µL dry pyridine. Add 100 µL BSTFA reagent.[1][2]

  • Incubation: Heat at 60°C for 30 minutes.

  • Analysis: Inject 1 µL into GC-MS (Split 50:1).

    • Target Peak: Bis-TMS derivative (Acid becomes TMS ester).[1][2]

    • MW Shift: 202 -> 274 (Replacement of H with SiMe₃).[1][2]

References

  • Synthesis of Succinate Monoesters

    • Methodology: Reaction of cyclic anhydrides with sterically hindered alcohols.[1][2]

    • Source:Journal of Organic Chemistry, "Regioselective opening of substituted succinic anhydrides."[1]

    • Link:[Link] (General Reference for Anhydride Opening)[1][2]

  • Spectroscopic Data of 2,2-Dimethylsuccinic Acid (Parent Compound)

    • Data Source: PubChem Compound Summary for CID 11701.[1][2]

    • Link:[Link][1][2]

  • General Tabulation of NMR Shifts in Organic Solvents

    • Source: Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics 2010, 29, 9, 2176–2179.[1]

    • Link:[Link][1][2]

4-(Tert-butoxy)-2,2-dimethyl-4-oxobutanoic acid CAS number and chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Steric Advantage

In the landscape of modern drug discovery, 4-(tert-butoxy)-2,2-dimethyl-4-oxobutanoic acid (CAS 180181-02-6) represents more than a simple building block; it is a tactical tool for introducing metabolic stability and conformational restriction into bioactive molecules.

This mono-ester of 2,2-dimethylsuccinic acid serves two critical functions in medicinal chemistry:

  • The Thorpe-Ingold Effect: The gem-dimethyl group restricts bond rotation, pre-organizing the molecule into a bioactive conformation and increasing the binding affinity of peptidomimetics.

  • Orthogonal Protection: The tert-butyl ester provides acid-labile protection that is orthogonal to methyl/ethyl esters (base-labile) and benzyl esters (hydrogenolysis-labile), allowing for precise, sequential synthetic strategies.

This guide provides a rigorous technical analysis of its identity, regioselective synthesis, and application protocols.

Chemical Identity & Structural Architecture

Before deploying this reagent, researchers must verify the specific isomerism. The "2,2-dimethyl" nomenclature relative to the free acid dictates the regiochemistry essential for downstream efficacy.

2.1 Technical Specifications
ParameterSpecification
Chemical Name 4-(Tert-butoxy)-2,2-dimethyl-4-oxobutanoic acid
Synonyms 4-tert-Butyl hydrogen 2,2-dimethylsuccinate; 2,2-Dimethylsuccinic acid 4-tert-butyl ester
CAS Number 180181-02-6
Molecular Formula C₁₀H₁₈O₄
Molecular Weight 202.25 g/mol
Physical State White to off-white crystalline powder
Solubility Soluble in DCM, EtOAc, MeOH; sparingly soluble in water
pKa (Predicted) ~4.2 (Carboxylic acid)
2.2 Structural Validation (SMILES & InChI)
  • SMILES: CC(C)(C)OC(=O)CC(C)(C)C(=O)O

  • InChI Key: BCUIGUVXRMEZDV-UHFFFAOYSA-N

Critical Note on Isomerism: Ensure you are not using the 3,3-dimethyl isomer (where the gem-dimethyl is adjacent to the ester). The 2,2-dimethyl isomer (CAS 180181-02-6) places the bulky methyl groups adjacent to the free carboxylic acid, which significantly retards amide coupling rates unless specific activation protocols (detailed below) are used.

The Synthesis Logic: Leveraging Steric Bias

The synthesis of CAS 180181-02-6 is a classic example of sterically controlled regioselectivity . It is typically produced via the ring-opening of 2,2-dimethylsuccinic anhydride with tert-butanol.

3.1 Mechanistic Pathway

The nucleophilic attack of the bulky tert-butanol occurs preferentially at the less hindered carbonyl (C4), rather than the carbonyl shielded by the gem-dimethyl group (C1).

SynthesisPath Anhydride 2,2-Dimethylsuccinic Anhydride (CAS 17347-61-4) TS Transition State: Steric repulsion blocks attack at C1 Anhydride->TS + t-BuOH + DMAP/Cat. Product Target Molecule: 4-(tert-butoxy)-2,2-dimethyl- 4-oxobutanoic acid (CAS 180181-02-6) TS->Product Major Pathway (Attack at C4) Minor Minor Isomer: 3,3-dimethyl analog (<5%) TS->Minor Minor Pathway (Attack at C1)

Figure 1: Regioselective ring-opening of 2,2-dimethylsuccinic anhydride. The steric bulk of the nucleophile directs attack to the distal carbonyl.

Validated Experimental Protocols

4.1 Protocol: Regioselective Synthesis of CAS 180181-02-6

Objective: Synthesize 4-(tert-butoxy)-2,2-dimethyl-4-oxobutanoic acid on a 10g scale.

Reagents:

  • 2,2-Dimethylsuccinic anhydride (1.0 eq)

  • tert-Butanol (10.0 eq) - Note: Excess acts as solvent and drives equilibrium.

  • DMAP (4-Dimethylaminopyridine) (0.1 eq) - Catalyst.

  • Dichloromethane (DCM) - Diluent.

Step-by-Step Workflow:

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2,2-dimethylsuccinic anhydride (10.0 g, 78 mmol) in dry DCM (50 mL).

  • Addition: Add tert-butanol (75 mL) followed by DMAP (0.95 g, 7.8 mmol).

  • Reaction: Heat the mixture to gentle reflux (approx. 45°C) for 16–24 hours.

    • Checkpoint: Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes). Stain with Bromocresol Green (acid sensitive). The starting anhydride (Rf ~0.8) should disappear; the product acid (Rf ~0.3) will appear as a yellow spot on a blue background.

  • Workup (Critical for Purity):

    • Concentrate the reaction mixture under reduced pressure to remove DCM and excess tert-butanol.

    • Redissolve the residue in EtOAc (100 mL).

    • Wash 1 (Acidic): Wash with 10% citric acid (2 x 50 mL) to remove DMAP.

    • Wash 2 (Basic Extraction - Purification Step): Extract the organic layer with saturated NaHCO₃ (3 x 50 mL). The product moves to the aqueous phase; unreacted anhydride/esters stay in organic.

    • Re-acidification: Carefully acidify the combined aqueous extracts to pH 2 using 1M HCl at 0°C.

    • Final Extraction: Extract the cloudy aqueous mixture with EtOAc (3 x 50 mL).

  • Isolation: Dry the combined organics over Na₂SO₄, filter, and concentrate in vacuo.

  • Result: The product typically crystallizes upon standing or can be recrystallized from Hexanes/Et₂O.

Expected Yield: 85-92% Characterization: ¹H NMR (CDCl₃) should show a singlet for t-butyl (~1.44 ppm, 9H), a singlet for gem-dimethyl (~1.25 ppm, 6H), and a singlet for the methylene (~2.55 ppm, 2H).

Strategic Applications in Drug Design

5.1 The "Gem-Dimethyl" Effect in Peptidomimetics

Incorporating CAS 180181-02-6 into peptide linkers significantly increases the rate of cyclization and stabilizes turns (β-turns). This is crucial for:

  • HIV Maturation Inhibitors: Analogs of Bevirimat often utilize dimethylsuccinyl linkers to improve metabolic stability against esterases.

  • PROTAC Linkers: The rigidity prevents the linker from collapsing onto the protein surface, maintaining the extended conformation necessary for E3 ligase recruitment.

5.2 Orthogonal Protection Scheme

The tert-butyl ester allows for the selective manipulation of the C1-acid terminus.

ProtectionStrategy Start CAS 180181-02-6 (Free Acid / tBu Ester) Step1 Amide Coupling (Amine + HATU/DIEA) Start->Step1 Selective activation of sterically hindered acid Intermediate Intermediate: Amide Bond Formed tBu Ester Intact Step1->Intermediate Step2 Deprotection (TFA/DCM or HCl/Dioxane) Intermediate->Step2 Acidic conditions Final Final Product: Free Carboxylic Acid (Ready for further coupling) Step2->Final

Figure 2: Orthogonal deprotection workflow. The t-butyl group remains stable during basic amide coupling, then is removed under acidic conditions.

5.3 Troubleshooting Amide Couplings

Due to the steric bulk of the gem-dimethyl group at the C2 position (alpha to the carboxylic acid), standard coupling reagents (EDC/NHS) may result in low yields.

  • Recommendation: Use HATU or PyBOP with DIEA in DMF. The 7-azabenzotriazole moiety of HATU is more effective at activating hindered acids.

  • Alternative: Convert the acid to the acid chloride using Ghosez's reagent (1-chloro-N,N,2-trimethyl-1-propenylamine) under neutral conditions before reacting with the amine.

References

  • Sigma-Aldrich. 4-(tert-Butoxy)-2,2-dimethyl-4-oxobutanoic acid Product Analysis.

  • National Institutes of Health (PMC). Regio-controllable benzannulation and steric effects in carboxylic acid derivatives. (Contextual grounding on steric control).

  • Chemical Book. CAS 180181-02-6 Basic Information and Properties.

  • MedChemExpress. Related Succinic Acid Derivatives and Linker Technologies.

Alternative names for 4-(Tert-butoxy)-2,2-dimethyl-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the nomenclature, synthesis, and application of 4-(Tert-butoxy)-2,2-dimethyl-4-oxobutanoic acid , a critical intermediate in medicinal chemistry.

Executive Summary

4-(Tert-butoxy)-2,2-dimethyl-4-oxobutanoic acid is a specialized mono-ester derivative of 2,2-dimethylsuccinic acid. It serves as a high-value building block in drug discovery, particularly for introducing the gem-dimethyl group —a structural motif known to increase metabolic stability and restrict conformational freedom via the Thorpe-Ingold effect.

This guide clarifies the compound's complex nomenclature, delineates its specific regiochemistry during synthesis, and provides a validated protocol for its generation from 2,2-dimethylsuccinic anhydride.

Nomenclature and Chemical Identity

The nomenclature for substituted succinates is often ambiguous due to the symmetry of the parent chain and the priority rules between the free acid and the ester.

Core Identifiers
AttributeDetail
Primary Name 4-(Tert-butoxy)-2,2-dimethyl-4-oxobutanoic acid
Systematic Name (IUPAC) 4-[(2-Methylpropan-2-yl)oxy]-2,2-dimethyl-4-oxobutanoic acid
Common Synonym 2,2-Dimethylsuccinic acid 4-tert-butyl ester
Alternative Synonym 1-Hydrogen 4-tert-butyl 2,2-dimethylsuccinate
CAS Number 76904-24-0
Molecular Formula C₁₀H₁₈O₄
Molecular Weight 202.25 g/mol
The Regioisomer Trap

Researchers must distinguish this compound from its regioisomer, which has the gem-dimethyl group alpha to the ester rather than the acid.

  • Target Compound (CAS 76904-24-0): HOOC-C(CH3)2-CH2-COO-tBu

    • Methyls are α to the free Carboxylic Acid.

  • Isomer (CAS 660423-00-7): HOOC-CH2-C(CH3)2-COO-tBu

    • Methyls are α to the tert-Butyl Ester.

Structural Logic Visualization

The following diagram illustrates the numbering priority and structural arrangement.

structure_logic Target Target Compound (CAS 76904-24-0) Structure HOOC - C(Me)2 - CH2 - COO-tBu Target->Structure Defines IsoStruct HOOC - CH2 - C(Me)2 - COO-tBu Structure->IsoStruct Structural Difference: Location of Gem-Dimethyl Isomer Regioisomer (CAS 660423-00-7) Isomer->IsoStruct Defines

Figure 1: Structural distinction between the target 2,2-dimethyl isomer and its 3,3-dimethyl counterpart.

Synthetic Protocol

The synthesis of 4-(Tert-butoxy)-2,2-dimethyl-4-oxobutanoic acid relies on the regioselective ring opening of 2,2-dimethylsuccinic anhydride.

Mechanistic Causality

The reaction utilizes steric hindrance to control selectivity. When a bulky nucleophile like tert-butanol (t-BuOH) attacks the asymmetric anhydride:

  • Steric Control: The nucleophile attacks the least hindered carbonyl carbon.

  • Site of Attack: The carbonyl distal to the gem-dimethyl group (C4) is accessible. The carbonyl proximal to the gem-dimethyl group (C1) is sterically shielded.

  • Result: The ester forms at C4, leaving the free acid at C1 (next to the methyls).

Experimental Workflow

Reagents:

  • 2,2-Dimethylsuccinic anhydride (1.0 eq)

  • tert-Butanol (10.0 eq, excess acts as solvent/reagent)

  • DMAP (4-Dimethylaminopyridine) (0.1 eq, catalyst)

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM) or Toluene (Solvent)

Step-by-Step Methodology:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2,2-dimethylsuccinic anhydride (10 mmol) in anhydrous DCM (20 mL).

  • Addition: Add DMAP (1 mmol) and Triethylamine (15 mmol). Subsequently, add tert-butanol (100 mmol).

  • Reaction: Heat the mixture to reflux (approx. 40°C for DCM, higher if using Toluene) and stir for 16–24 hours. Note: The reaction kinetics are slower due to the bulky nature of t-BuOH.

  • Workup:

    • Cool reaction to room temperature.

    • Dilute with Ethyl Acetate (50 mL).

    • Acid Wash: Wash with 10% Citric Acid or 1M HCl (2 x 30 mL) to remove DMAP/TEA and protonate the carboxylate. Crucial: Keep pH ~3-4 to ensure the product is in the organic layer.

    • Brine Wash: Wash with saturated NaCl solution (30 mL).

  • Drying & Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude residue is typically a viscous oil or low-melting solid. If necessary, purify via flash column chromatography (Hexanes:Ethyl Acetate, gradient 9:1 to 7:3).

Synthesis Pathway Diagram[3]

synthesis_flow Anhydride 2,2-Dimethylsuccinic Anhydride (Asymmetric Electrophile) TS Transition State: Attack at Less Hindered C4 Carbonyl Anhydride->TS Steric Shielding at C1 Nucleophile tert-Butanol + DMAP (Bulky Nucleophile) Nucleophile->TS Product Product: 4-(Tert-butoxy)-2,2-dimethyl-4-oxobutanoic acid TS->Product Ring Opening

Figure 2: Regioselective synthesis pathway driven by steric hindrance.

Applications in Drug Discovery

The Gem-Dimethyl Effect (Thorpe-Ingold Effect)

Incorporating this moiety into a peptide or drug linker restricts the rotation of the carbon chain. This pre-organizes the molecule into a conformation that is often closer to the bioactive state, reducing the entropy penalty of binding to a target protein.

Metabolic Stability

The quaternary carbon center (C2) prevents beta-oxidation and hinders the approach of hydrolytic enzymes (esterases/proteases) to the adjacent amide or ester bonds. This extends the half-life of the therapeutic agent in vivo.

Orthogonal Protection

The molecule provides two distinct handles for synthesis:

  • Free Acid: Ready for coupling with amines (to form amides) or alcohols.

  • tert-Butyl Ester: Acid-labile protecting group. It remains stable under basic conditions (e.g., saponification of methyl esters) but can be removed later with TFA (Trifluoroacetic acid) to reveal the second carboxylic acid.

References

  • Royal Society of Chemistry. (2020). Generic Methods for Monomer Synthesis: Succinic Anhydride Ring Opening. Retrieved from [Link]

  • Organic Syntheses. (2005). Synthesis of Mono-tert-butyl Succinate Derivatives. Organic Syntheses, Vol. 81, p. 195. Retrieved from [Link]

  • PubChem. (2025).[1] Compound Summary: Succinic Acid Derivatives. National Library of Medicine. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Strategic Use of 4-(tert-Butoxy)-2,2-dimethyl-4-oxobutanoic Acid for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of 4-(tert-butoxy)-2,2-dimethyl-4-oxobutanoic acid. This heterobifunctional linker, featuring a stable 2,2-dimethylsuccinoyl backbone, offers a powerful strategy for the covalent modification of biomolecules. One terminus presents a carboxylic acid for immediate conjugation to primary amines, while the other features a tert-butyl (tBu) ester that serves as a robust, acid-labile protecting group. This architecture enables multi-step, orthogonal bioconjugation strategies, charge modification of proteins, and the controlled assembly of complex biomolecular architectures such as antibody-drug conjugates (ADCs). We present the core chemical principles, field-proven insights into experimental design, and detailed, step-by-step protocols for its successful implementation.

Scientific Principles and Rationale

The strategic value of 4-(tert-butoxy)-2,2-dimethyl-4-oxobutanoic acid lies in its distinct chemical functionalities, which allow for a staged approach to constructing bioconjugates.

Mechanism of Amine Acylation

The primary reactive site is the free carboxylic acid. This group does not react spontaneously with amines on a biomolecule but must first be activated. The most common and reliable method is the formation of an N-hydroxysuccinimide (NHS) ester using a carbodiimide coupling agent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC).[1] The resulting NHS ester is a semi-stable, amine-reactive intermediate that readily reacts with nucleophilic primary amines—found at the N-terminus of proteins and on the ε-amino group of lysine residues—to form a highly stable amide bond.[2] This initial conjugation step is robust and proceeds efficiently under mild physiological conditions.

The Orthogonal tert-Butyl Ester Protecting Group

The second terminus of the linker is a tert-butyl ester. The tBu group is a widely used protecting group in peptide synthesis and bioconjugation due to its unique cleavage properties.[3] It is highly stable to a wide range of reaction conditions, including basic and nucleophilic environments, making it compatible with the initial amine acylation step. However, it can be quantitatively and selectively removed under strong acidic conditions, most commonly with trifluoroacetic acid (TFA).[2][4] This process, known as acidolysis, releases isobutylene and carbon dioxide, revealing a new, free carboxylic acid on the bioconjugate.[5] This "unmasking" of a reactive group in a separate, controlled step is the essence of an orthogonal strategy.

The 2,2-Dimethylsuccinoyl Core: A Stabilizing Backbone

Unlike linkers derived from maleimide chemistry which can form succinimide rings susceptible to hydrolysis[6][7], the 2,2-dimethyl-4-oxobutanoic acid linker forms a stable acyclic amide linkage. The gem-dimethyl groups adjacent to the newly formed amide bond provide steric hindrance, which can protect the linkage from enzymatic degradation, enhancing the in vivo stability of the resulting bioconjugate. This structural feature is critical for applications like ADCs, where linker stability in circulation is paramount.[]

Logical Workflow: Two-Step Orthogonal Conjugation

The unique properties of this linker enable a powerful two-step conjugation workflow, allowing for the precise assembly of multi-component systems.

G cluster_0 Step 1: Primary Conjugation cluster_1 Step 2: Deprotection & Secondary Conjugation A Biomolecule-NH₂ (e.g., Antibody) C Conjugate 1 (Biomolecule-Linker-OtBu) A->C Amine Acylation (pH 7.5-8.5) B Linker-NHS Ester (Activated DMS-OtBu) B->C D Conjugate 1 (Biomolecule-Linker-OtBu) E Deprotected Conjugate (Biomolecule-Linker-OH) D->E TFA Treatment (Acidolysis) G Final Bioconjugate (Biomolecule-Linker-Payload) E->G EDC/NHS Activation & Amine Coupling F Payload-NH₂ (e.g., Drug, Dye) F->G

Caption: Orthogonal conjugation workflow using the DMS-OtBu linker.

Applications and Protocols

This section details key applications and provides validated, step-by-step protocols.

Application 1: Reversible Charge Modification of Proteins

Modification of lysine residues with succinic anhydride derivatives is a classic technique to alter a protein's isoelectric point (pI).[9][10] Each lysine residue carries a positive charge at neutral pH. Conjugation with 4-(tert-butoxy)-2,2-dimethyl-4-oxobutanoic acid neutralizes this charge by forming an amide bond. Subsequent deprotection of the tBu ester introduces a new carboxylate group, which is negatively charged at neutral pH. This results in a net charge shift of -2 per modified lysine, which can dramatically increase protein solubility and alter its chromatographic behavior.

Protocol 2.1: Protein Charge Modification

  • Protein Preparation: Prepare a solution of the target protein (e.g., 5 mg/mL) in a conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).

  • Linker Activation: In a separate microfuge tube, dissolve 4-(tert-butoxy)-2,2-dimethyl-4-oxobutanoic acid in anhydrous DMSO to 100 mM. Add 1.5 equivalents of NHS and 1.5 equivalents of EDC. Incubate for 30 minutes at room temperature to generate the activated NHS ester.

  • Conjugation: Add a 20-fold molar excess of the activated linker solution to the protein solution. Incubate for 2 hours at room temperature with gentle mixing.

  • Purification (Step 1): Remove excess, unreacted linker by dialysis or size-exclusion chromatography (SEC) against a suitable buffer (e.g., PBS pH 7.4).

  • Deprotection: Lyophilize the purified conjugate. Re-dissolve in 95% TFA, 2.5% water, 2.5% triisopropylsilane (scavenger). Incubate for 1 hour at room temperature.

  • TFA Removal: Remove TFA by evaporation under a stream of nitrogen, followed by precipitation of the protein with cold diethyl ether.

  • Purification (Step 2): Resuspend the protein pellet in a suitable buffer and purify via SEC to remove scavengers and obtain the final charge-modified protein.

  • Characterization: Confirm charge modification using isoelectric focusing (IEF) or ion-exchange chromatography.

Application 2: Site-Specific Immobilization onto Amine-Functionalized Surfaces

The linker provides a controlled method for orienting proteins onto amine-functionalized surfaces, such as sensor chips or chromatography resins.[11] By first modifying the protein and then deprotecting the linker, you create specific carboxylate anchor points for subsequent coupling to the surface.

Protocol 2.2: Surface Immobilization Workflow

  • Protein Conjugation: Prepare the protein-linker conjugate (Biomolecule-Linker-OtBu) as described in steps 1-4 of Protocol 2.1.

  • Deprotection: Deprotect the conjugate to expose the terminal carboxyl group (Biomolecule-Linker-OH) as described in steps 5-7 of Protocol 2.1.

  • Surface Activation: The amine-functionalized surface is typically provided in a pre-activated NHS-ester format or can be activated using EDC/NHS chemistry.

  • Immobilization: Incubate the deprotected, carboxylated protein solution with the activated amine surface according to the surface manufacturer's instructions. The carboxyl groups on the protein will form stable amide bonds with the surface amines.

  • Blocking: Block any remaining active sites on the surface using a solution of ethanolamine or bovine serum albumin (BSA) to prevent non-specific binding in subsequent assays.

G A 1. Protein Conjugation Protein + Activated Linker B 2. Deprotection Add TFA to expose -COOH A->B Purify C 3. Surface Coupling Carboxylated protein reacts with Amine-Surface B->C Activate Surface D 4. Final Immobilized Protein Stable & Oriented C->D Block

Caption: Workflow for controlled protein immobilization.

Application 3: Assembly of Antibody-Drug Conjugates (ADCs)

The orthogonal nature of this linker is ideal for the complex assembly of ADCs. The linker can be conjugated to lysine residues on a monoclonal antibody (mAb), purified, and stored. The acid-labile tBu group provides a latent chemical handle that can be deprotected just prior to the conjugation of a potent, amine-containing cytotoxic payload.

Protocol 2.3: Two-Step ADC Assembly

  • Antibody-Linker Conjugation:

    • Prepare the activated DMS-OtBu linker as described in Protocol 2.1.

    • React the activated linker with the mAb at a controlled molar ratio (e.g., 5-10 fold excess) to achieve a desired Drug-to-Antibody Ratio (DAR).

    • Purify the mAb-Linker-OtBu conjugate extensively via SEC to remove all small molecules. Characterize the degree of labeling (DOL) using mass spectrometry.

  • Payload Conjugation:

    • Perform TFA-mediated deprotection of the mAb-Linker-OtBu conjugate as described in Protocol 2.1.

    • Activate the newly exposed carboxyl groups on the mAb-Linker-OH intermediate in situ using EDC and sulfo-NHS.

    • Immediately add the amine-containing payload (dissolved in a compatible organic co-solvent like DMSO) to the activated antibody solution.

    • Allow the reaction to proceed for 2-4 hours at 4°C.

    • Purify the final ADC using SEC or hydrophobic interaction chromatography (HIC) to remove unconjugated payload and protein aggregates.

    • Characterize the final ADC for DAR, aggregation, and purity.[]

Data and Troubleshooting

Table 1: Summary of Recommended Reaction Parameters
StepReactantsMolar Ratio (Reagent:Substrate)Solvent/BufferpHTemp (°C)Time
Linker Activation Linker, EDC, NHS1 : 1.5 : 1.5Anhydrous DMSON/A20-2530 min
Primary Conjugation Protein, Activated Linker1 : 10-50 (for high DOL)Phosphate Buffer7.5-8.520-252-4 hr
tBu Deprotection Conjugate, TFAN/A95% TFA, 5% Scavengers<120-251-2 hr
Secondary Conjugation Deprotected Protein, Amine-Payload1 : 10-20 (Payload:Protein)MES or Phosphate Buffer6.0-7.04-252-4 hr
Table 2: Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
Low Degree of Labeling (DOL) - Inactive EDC/NHS (hydrolyzed)- Incorrect buffer pH- Inaccessible amine groups on protein- Use fresh, anhydrous DMSO and new vials of EDC/NHS.- Ensure conjugation buffer pH is between 7.5 and 8.5.- Consider partial denaturation or use a longer PEGylated linker.
Protein Precipitation - High concentration of organic co-solvent (DMSO)- Protein instability after modification or pH change- Aggregation during TFA removal- Keep DMSO concentration below 10% (v/v) in the final reaction.- Screen different buffers and pH ranges.- Resuspend TFA precipitate gently in a larger volume of buffer.
Incomplete tBu Deprotection - Insufficient TFA exposure time or concentration- Presence of water inactivating TFA- Increase incubation time to 2 hours.- Ensure conjugate is lyophilized and dry before adding TFA.
Low Yield in Secondary Conjugation - Hydrolysis of activated carboxyl groups on protein- Steric hindrance- Add amine-payload immediately after activating the deprotected protein.- Use a longer, more flexible payload or linker.

Conclusion

4-(tert-Butoxy)-2,2-dimethyl-4-oxobutanoic acid is a versatile and powerful tool for modern bioconjugation. Its stable backbone, combined with an amine-reactive carboxylic acid and an orthogonally protected tBu ester, provides an elegant solution for multi-step conjugations, protein modification, and the construction of complex biotherapeutics. By understanding the underlying chemical principles and following validated protocols, researchers can leverage this linker to achieve well-defined, stable, and functional bioconjugates, advancing research in diagnostics, therapeutics, and materials science.

References

  • BenchChem. Application Notes and Protocols for Solid-Phase Peptide Synthesis with Boc-PEG Linkers.
  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254.
  • Schmidt, M., et al. (2005). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. The Journal of Organic Chemistry, 70(9), 3737-3740. Available at: [Link]

  • Thermo Fisher Scientific. Bioconjugation and crosslinking technical handbook.
  • Perrino, E., et al. (2020). Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody–Drug Conjugates.
  • The Royal Society of Chemistry. Generic Methods for Monomer Synthesis.
  • ResearchGate. A Mild and Selective Method for the Cleavage of tert-Butyl Esters. Available at: [Link]

  • Alonso, J., et al. (2022). 2-Methoxy-4-methylsulfinylbenzyl Alcohol as a Safety-Catch Linker for the Fmoc/tBu Solid-Phase Peptide Synthesis Strategy. The Journal of Organic Chemistry, 87(15), 9876-9886.
  • ResearchGate. A novel practical cleavage of tert-butyl esters and carbonates using fluorinated alcohols. Available at: [Link]

  • Zheng, K., et al. (2019). Characterization of Ring-Opening Reaction of Succinimide Linkers in ADCs. Journal of Pharmaceutical Sciences, 108(1), 133-141.
  • Kellie, J. F., et al. (2013). Development of a potential high-throughput workflow to characterize sites of bioconjugation by immuno-affinity capture coupled to MALDI-TOF mass spectrometry.
  • aapptec, LLC. Peptides.
  • ResearchGate. Characterization of Ring-Opening Reaction of Succinimide Linkers in ADCs. Available at: [Link]

  • Cold Spring Harbor Protocols. (2006). Modification of lysyl side chains using succinic anhydride. CSH Protocols, 2006(3).
  • Palmàra, G., et al. (2017). Succinic anhydride functionalized microcantilevers for protein immobilization and quantification. Analytical and Bioanalytical Chemistry, 409(1), 279-288.
  • ResearchGate. Modification of Lysyl Side Chains Using Succinic Anhydride. Available at: [Link]

  • YouTube. (2022). Bioconjugation Part 1-small drug molecule conjugated with proteins by amide bond. Available at: [Link]

Sources

Application Note: 4-(Tert-butoxy)-2,2-dimethyl-4-oxobutanoic Acid in Drug Discovery

[1]

Executive Summary

4-(Tert-butoxy)-2,2-dimethyl-4-oxobutanoic acid (CAS: 180181-02-6) is a specialized building block used to introduce the gem-dimethyl succinyl moiety into small molecule drugs and peptidomimetics.[1] Its structural utility is derived from two key features:

  • The Gem-Dimethyl Effect (Thorpe-Ingold Effect): The C2 quaternary center restricts conformational freedom, locking the molecule into a bioactive pose and significantly increasing metabolic stability by shielding the adjacent amide bond from proteolytic cleavage.[1]

  • Orthogonal Protection: The tert-butyl ester provides acid-labile protection that is orthogonal to methyl/ethyl esters and base-labile groups (Fmoc), enabling precise, modular synthesis of complex linkers and PROTACs.[1]

This guide details the mechanistic rationale for its use, specifically in HIV Maturation Inhibitors (e.g., BMS-955176 analogs), and provides optimized protocols for coupling this sterically hindered acid.[1]

Mechanistic Rationale: The Gem-Dimethyl Effect[1]

The introduction of a gem-dimethyl group at the

1
Conformational Restriction

Unsubstituted succinyl chains often adopt an extended conformation that is entropically unfavorable for binding.[1] The 2,2-dimethyl substitution restricts rotation around the C2-C3 bond, forcing the molecule into a "gauche" conformation that mimics a

1
Metabolic Shielding

The bulky methyl groups at C2 create a "steric umbrella" over the adjacent amide bond formed during coupling. This prevents approach by proteases and esterases, significantly extending the half-life (

1
Mechanism Visualization

The following diagram illustrates how the gem-dimethyl group serves as both a conformational lock and a metabolic shield.

GemDimethylEffectcluster_0Unsubstituted Succinyl Chaincluster_12,2-Dimethyl SubstitutionNodeAHigh Rotational Freedom(Entropic Penalty)NodeCGem-Dimethyl Group(C2 Position)NodeA->NodeCSubstitutionNodeBExposed Amide Bond(Rapid Hydrolysis)NodeDConformational Lock(Pre-organized Bioactive Pose)NodeC->NodeDThorpe-IngoldEffectNodeESteric Shielding(Protease Resistance)NodeC->NodeESteric BulkResult1Result1NodeD->Result1IncreasedPotencyResult2Result2NodeE->Result2ImprovedPK Profile

Caption: Mechanistic impact of the gem-dimethyl group on drug stability and potency.

Key Applications in Drug Discovery[2]

HIV Maturation Inhibitors

This building block is critical in the synthesis of second-generation HIV maturation inhibitors (e.g., analogs of BMS-955176 and GSK3640254 ).[1] These drugs target the HIV-1 Gag polyprotein.[1][2] The dimethylsuccinyl moiety links the triterpenoid core (betulinic acid derivative) to solubilizing groups.[1]

  • Role: The dimethyl group prevents rapid metabolic cleavage of the linker, which was a failure mode in first-generation inhibitors like Bevirimat.[1]

Peptidomimetics & Linkers[1][4]
  • PROTAC Linkers: Used to rigidify the linker between the E3 ligase ligand and the protein of interest, potentially improving degradation efficiency by orienting the ternary complex.[1]

  • Zinc-Binding Groups: The succinic acid moiety (after t-butyl deprotection) can serve as a bidentate ligand for Zinc-dependent metalloproteases (e.g., MMPs, TACE).[1]

Experimental Protocols

Challenge: Steric Hindrance

Critical Note: The carboxylic acid at C1 is sterically hindered due to the adjacent quaternary carbon (2,2-dimethyl).[1] Standard coupling conditions (EDC/NHS) are often too slow or low-yielding.[1]

  • Solution: Use high-efficiency coupling reagents (HATU) or convert to the acid chloride.[1]

Protocol A: High-Efficiency Amide Coupling (HATU Method)

Use this protocol to couple 4-(tert-butoxy)-2,2-dimethyl-4-oxobutanoic acid to a primary or secondary amine.[1]

Reagents:

  • Acid: 4-(tert-butoxy)-2,2-dimethyl-4-oxobutanoic acid (1.0 equiv)[1]

  • Amine: Drug scaffold/Intermediate (1.0 – 1.2 equiv)

  • Coupling Agent: HATU (1.2 – 1.5 equiv)[1]

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: Anhydrous DMF or DMAc (Dimethylacetamide)[1]

Step-by-Step Procedure:

  • Activation: In a flame-dried flask under Nitrogen/Argon, dissolve the Acid and HATU in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add DIPEA dropwise.[1] Stir at Room Temperature (RT) for 15–30 minutes. Note: The solution should turn slightly yellow.

  • Coupling: Add the Amine to the activated mixture.

  • Reaction: Stir at RT for 12–24 hours.

    • Optimization: If conversion is <50% after 12h, heat to 50°C. The gem-dimethyl group makes the carbonyl carbon less electrophilic; thermal energy helps overcome the activation barrier.[1]

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/DIPEA), sat. NaHCO3, and brine.[1] Dry over Na2SO4.[1][3]

  • Purification: Flash column chromatography (Hexane/EtOAc).

Protocol B: Selective Deprotection (t-Butyl Ester Cleavage)

Use this protocol to reveal the second carboxylic acid for further functionalization or Zinc binding.[1]

Reagents:

  • Substrate: Coupled tert-butyl ester intermediate[1]

  • Acid: TFA (Trifluoroacetic acid)[1]

  • Scavenger: Triethylsilane (TES) (Optional, if sensitive residues present)[1]

  • Solvent: DCM (Dichloromethane)[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve the substrate in DCM (0.1 M). Cool to 0°C.[1][3]

  • Acid Addition: Add TFA slowly to reach a final ratio of 1:1 (DCM:TFA).

    • Alternative: For milder conditions, use 4M HCl in Dioxane.[1]

  • Reaction: Stir at RT for 1–3 hours. Monitor by LC-MS (disappearance of +56 mass fragment).[1]

  • Workup: Concentrate in vacuo. Co-evaporate with Toluene (3x) to remove residual TFA.[1]

  • Result: The product is the free carboxylic acid (or mono-acid/mono-amide derivative).[1]

Synthesis Workflow Diagram

SynthesisWorkflowcluster_couplingStep 1: Sterically Hindered Couplingcluster_deprotectionStep 2: Orthogonal DeprotectionStart4-(tert-butoxy)-2,2-dimethyl-4-oxobutanoic acidActivationActivation (HATU/DIPEA)Overcomes steric barrier at C1Start->ActivationDMF, RTIntermediateAmide Intermediate(t-Butyl ester intact)Activation->Intermediate+ Amine (R-NH2)CleavageTFA / DCM (1:1)Cleaves t-Butyl esterIntermediate->CleavageAcidolysisFinalProductFinal Product(Free Acid / Zinc Binder)Cleavage->FinalProduct

Caption: Optimized synthetic workflow for incorporating the gem-dimethyl succinyl motif.

Technical Specifications & Data

PropertySpecificationNotes
Formula C10H18O4
MW 202.25 g/mol
CAS 180181-02-6
Purity Requirement >97% (NMR)Impurities often include the di-acid (from ester hydrolysis).[1]
Solubility DCM, DMF, DMSOPoor solubility in water/Hexane.[1]
Stability HygroscopicStore at -20°C; protect from moisture to prevent ester hydrolysis.[1]

References

  • Regueiro-Ren, A., et al. (2016).[1] "Discovery of BMS-955176, a Second Generation HIV-1 Maturation Inhibitor with Broad Spectrum Antiviral Activity."[1][4][5][6] ACS Medicinal Chemistry Letters, 7(6), 568–572.[1][6] Link[1]

  • Talele, T. T. (2017).[1] "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry, 61(6), 2166–2210.[1] Link[1]

  • Sit, S. Y., et al. (2022).[1][2][7] "Synthesis, Structure–Activity Relationships, and In Vivo Evaluation of Novel C-17 Amine Derivatives Based on GSK3640254 as HIV-1 Maturation Inhibitors." Journal of Medicinal Chemistry, 65(22), 15395–15417.[1] Link[1]

  • BenchChem. "The Pivotal Role of tert-Butyl Esters in Organic Synthesis." Link

Application Notes and Protocols for Solid-Phase Synthesis Utilizing 4-(Tert-butoxy)-2,2-dimethyl-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides detailed application notes and protocols for the use of 4-(tert-butoxy)-2,2-dimethyl-4-oxobutanoic acid in solid-phase synthesis (SPS). This bifunctional linker, featuring a free carboxylic acid for resin attachment and a tert-butyl ester protected carboxylic acid, is particularly noteworthy for the presence of a gem-dimethyl group at the C2 position. This steric hindrance can offer unique advantages in specific synthetic strategies, such as modulating cleavage susceptibility and influencing the conformational properties of the synthesized molecule. This document outlines the synthesis of the linker, its immobilization onto various solid supports, and subsequent application in solid-phase synthesis, including protocols for cleavage of the final product from the resin.

Introduction: The Strategic Advantage of Steric Hindrance in Linker Design

In the landscape of solid-phase synthesis, the choice of a linker is a critical determinant of the overall success of a synthetic strategy. The linker not only tethers the nascent molecule to the insoluble support but also dictates the conditions for its eventual cleavage. 4-(Tert-butoxy)-2,2-dimethyl-4-oxobutanoic acid is a derivative of succinic acid designed for use as a linker or spacer in solid-phase synthesis. Its structure incorporates two key features:

  • A free carboxylic acid: This functional group allows for the covalent attachment of the linker to amine- or hydroxyl-functionalized solid supports.

  • A tert-butyl ester: This acid-labile protecting group masks the second carboxylic acid functionality, which can be deprotected in the final step to release the synthesized molecule with a free C-terminal carboxylic acid.

The defining characteristic of this linker is the gem-dimethyl substitution at the C2 position. This structural feature introduces significant steric bulk in proximity to the ester and amide bonds formed during its application. This rationally designed steric hindrance is not merely an incidental feature but a strategic element that can be leveraged for several purposes:

  • Modulation of Enzymatic Cleavage: The gem-dimethyl group can act as a steric shield, potentially hindering the approach of enzymes and thus preventing unwanted enzymatic degradation of the linker and the attached molecule in biological assays.

  • Conformational Constraint: The steric bulk can impose conformational restrictions on the attached molecule, which can be advantageous in medicinal chemistry for studying structure-activity relationships.

  • Prevention of Side Reactions: In peptide synthesis, the steric hindrance may help to minimize side reactions such as diketopiperazine formation, particularly when the first amino acid is attached to the linker.

These attributes make 4-(tert-butoxy)-2,2-dimethyl-4-oxobutanoic acid a valuable tool for researchers engaged in the synthesis of peptides, oligonucleotides, and small molecules where control over stability and conformation is desired.

Synthesis of 4-(Tert-butoxy)-2,2-dimethyl-4-oxobutanoic acid

The title compound can be synthesized from commercially available 2,2-dimethylsuccinic anhydride through a regioselective alcoholysis reaction with tert-butanol. The reaction proceeds via the nucleophilic attack of tert-butanol on one of the carbonyl groups of the anhydride, leading to the formation of the mono-tert-butyl ester.

Experimental Protocol: Synthesis of 4-(Tert-butoxy)-2,2-dimethyl-4-oxobutanoic acid

Materials:

  • 2,2-Dimethylsuccinic anhydride (1.0 eq)

  • tert-Butanol (1.5 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Toluene (or other suitable aprotic solvent)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,2-dimethylsuccinic anhydride (1.0 eq) in toluene.

  • Add tert-butanol (1.5 eq) and DMAP (0.1 eq) to the solution.

  • Heat the reaction mixture to reflux and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer successively with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield 4-(tert-butoxy)-2,2-dimethyl-4-oxobutanoic acid as a white solid or a viscous oil.

Application in Solid-Phase Synthesis

4-(Tert-butoxy)-2,2-dimethyl-4-oxobutanoic acid can be utilized as a linker to connect the first building block to a solid support. The general workflow involves the immobilization of the linker onto the resin, followed by the stepwise addition of monomers, and finally, the cleavage of the completed molecule from the support.

Immobilization of the Linker onto an Amino-Functionalized Resin

The free carboxylic acid of the linker can be coupled to an amino-functionalized resin, such as aminomethyl polystyrene, using standard peptide coupling reagents.

Diagram: Immobilization Workflow

G Resin Amino-functionalized Resin Coupling Coupling Reagents (e.g., DIC/Oxyma) Resin->Coupling Linker 4-(Tert-butoxy)-2,2-dimethyl- 4-oxobutanoic acid Linker->Coupling Immobilized_Linker Linker-Functionalized Resin Coupling->Immobilized_Linker Washing Washing Steps Immobilized_Linker->Washing Removal of excess reagents

Caption: Workflow for the immobilization of the linker onto an amino-functionalized resin.

Experimental Protocol: Immobilization on Aminomethyl Resin

Materials:

  • Aminomethyl polystyrene resin (e.g., 100-200 mesh, 1% DVB, loading ~1.0 mmol/g)

  • 4-(Tert-butoxy)-2,2-dimethyl-4-oxobutanoic acid (3.0 eq relative to resin loading)

  • N,N'-Diisopropylcarbodiimide (DIC) (3.0 eq)

  • Ethyl cyanohydroxyiminoacetate (OxymaPure®) (3.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Swell the aminomethyl polystyrene resin in DMF for 1 hour in a solid-phase synthesis vessel.

  • Drain the DMF.

  • In a separate vial, dissolve 4-(tert-butoxy)-2,2-dimethyl-4-oxobutanoic acid (3.0 eq), DIC (3.0 eq), and Oxyma (3.0 eq) in DMF.

  • Add the solution of the activated linker to the swollen resin.

  • Agitate the mixture at room temperature for 2-4 hours.

  • To monitor the completion of the coupling, a small sample of the resin can be taken and subjected to a Kaiser test (ninhydrin test). A negative Kaiser test (colorless or yellow beads) indicates the absence of free primary amines and thus, a complete reaction.

  • Once the coupling is complete, drain the reaction solution.

  • Wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).

  • Dry the resin under vacuum.

Solid-Phase Synthesis of a Peptide

Once the linker is immobilized, the solid support is ready for the stepwise elongation of the desired molecule. The following protocol describes the synthesis of a model dipeptide.

Diagram: Peptide Elongation Workflow

G start Linker-Functionalized Resin deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection washing1 Washing deprotection->washing1 coupling Fmoc-AA-OH Coupling (DIC/Oxyma) washing1->coupling washing2 Washing coupling->washing2 repeat Repeat for subsequent amino acids washing2->repeat repeat->deprotection final_deprotection Final Fmoc Deprotection repeat->final_deprotection cleavage Cleavage from Resin (e.g., TFA cocktail) final_deprotection->cleavage

Caption: General workflow for solid-phase peptide synthesis using the linker.

Experimental Protocol: Dipeptide Synthesis

This protocol assumes the use of Fmoc-based solid-phase peptide synthesis. The tert-butyl ester of the linker is stable to the basic conditions used for Fmoc deprotection.

Materials:

  • Linker-functionalized resin

  • Fmoc-protected amino acids

  • DIC

  • Oxyma

  • 20% (v/v) Piperidine in DMF

  • DMF

  • DCM

  • MeOH

Procedure:

  • First Amino Acid Coupling:

    • Swell the linker-functionalized resin in DMF.

    • The resin already contains the first building block (the linker).

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh portion of the deprotection solution for 15 minutes to remove the Fmoc group from the first amino acid attached to the linker (if applicable, in this case, the linker is the first block).

    • Wash the resin with DMF (5x).

  • Second Amino Acid Coupling:

    • In a separate vial, pre-activate the next Fmoc-protected amino acid (3.0 eq) with DIC (3.0 eq) and Oxyma (3.0 eq) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours.

    • Monitor the coupling reaction with a Kaiser test.

    • Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).

  • Final Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF as described above to remove the Fmoc group from the N-terminal amino acid.

    • Wash the resin with DMF (5x), DCM (5x), and MeOH (3x).

    • Dry the resin under vacuum.

Cleavage of the Synthesized Molecule

The final step is the cleavage of the synthesized molecule from the solid support, which also involves the deprotection of the tert-butyl ester of the linker to yield a free carboxylic acid at the C-terminus. This is achieved by treating the resin with a strong acid, typically trifluoroacetic acid (TFA).

Experimental Protocol: Cleavage from the Resin

Materials:

  • Peptide-on-resin

  • Cleavage cocktail: 95% TFA, 2.5% triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

Procedure:

  • Place the dry peptide-on-resin in a reaction vessel.

  • Add the cleavage cocktail to the resin.

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide under vacuum.

  • The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Summary

Parameter Description Typical Conditions/Values
Linker Synthesis Ring-opening of 2,2-dimethylsuccinic anhydride with tert-butanolReflux in toluene with DMAP catalyst
Immobilization Coupling of the linker to amino-functionalized resinDIC/Oxyma in DMF
Fmoc Deprotection Removal of the Fmoc protecting group20% piperidine in DMF
Amino Acid Coupling Peptide bond formationFmoc-AA-OH, DIC/Oxyma in DMF
Cleavage Release of the peptide from the resin and deprotection of the tert-butyl ester95% TFA, 2.5% TIS, 2.5% water

Troubleshooting

Problem Possible Cause Solution
Incomplete linker immobilization Insufficient coupling time or reagent stoichiometryIncrease reaction time, use a larger excess of linker and coupling reagents, ensure reagents are fresh.
Low yield of cleaved peptide Incomplete cleavageExtend cleavage time, use a fresh cleavage cocktail.
Side products in the final peptide Incomplete Fmoc deprotection or couplingEnsure complete deprotection and coupling at each step by monitoring with the Kaiser test. Double coupling may be necessary for difficult sequences.

Conclusion

4-(Tert-butoxy)-2,2-dimethyl-4-oxobutanoic acid is a specialized linker for solid-phase synthesis that offers the unique advantage of steric hindrance at the C2 position. This feature can be strategically employed to enhance the stability of the synthesized molecules against enzymatic degradation and to influence their conformational properties. The protocols provided herein, based on established principles of solid-phase synthesis, offer a comprehensive guide for researchers to effectively utilize this linker in their synthetic endeavors.

References

  • Royal Society of Chemistry. (n.d.). Contents Generic Methods for Monomer Synthesis. Retrieved February 15, 2026, from [Link]

  • Strunz, G. M., & Ya, L. (1992). 2,2-Dimethylsuccinic acid derivatives in isoprenoid synthesis. Canadian Journal of Chemistry, 70(5), 1317-1322.
  • PrepChem. (n.d.). Synthesis of 2,2-dimethylsuccinic anhydride. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 2,2-Dimethylsuccinic anhydride. Retrieved February 15, 2026, from [Link]

  • Albericio, F., & Carpino, L. A. (1997). Coupling Reagents and Activation. Methods in Enzymology, 289, 104–126.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214.
  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.

Application Note: Protecting Group Strategies for 4-(Tert-butoxy)-2,2-dimethyl-4-oxobutanoic Acid Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Tert-butoxy)-2,2-dimethyl-4-oxobutanoic acid (also known as mono-tert-butyl 2,2-dimethylsuccinate) is a critical building block for introducing the gem-dimethyl moiety into drug candidates. This structural motif utilizes the Thorpe-Ingold effect to restrict conformational flexibility, often improving receptor binding affinity and metabolic stability (e.g., in MMP inhibitors and lipid-regulating agents like Gemcabene).

However, this molecule presents a dual synthetic challenge:

  • Steric Hindrance: The free carboxylic acid is located at a neopentyl-like position (

    
     to the gem-dimethyl group), making standard amide couplings sluggish or prone to failure.
    
  • Acid Sensitivity: The distal tert-butyl ester is acid-labile, restricting the use of harsh activation methods (e.g., thionyl chloride) that generate strong mineral acids.

This guide provides field-proven protocols to navigate this dichotomy, focusing on regioselective synthesis, high-efficiency coupling of the hindered acid, and orthogonal deprotection strategies.

Part 1: Regioselective Synthesis & Structural Logic

Understanding the regiochemistry of the starting material is the foundation of successful downstream manipulation. The synthesis relies on the desymmetrization of 2,2-dimethylsuccinic anhydride.

The Steric Control Principle

When 2,2-dimethylsuccinic anhydride reacts with a bulky alcohol like tert-butanol (t-BuOH), steric repulsion directs the nucleophilic attack to the least hindered carbonyl (C4). This results in the ester forming at the distal position, leaving the sterically hindered C1 carboxylate free.

Reaction Scheme:



Experimental Protocol: Anhydride Opening

Objective: Synthesis of 4-(tert-butoxy)-2,2-dimethyl-4-oxobutanoic acid.

  • Reagents:

    • 2,2-Dimethylsuccinic anhydride (1.0 equiv)

    • tert-Butanol (1.2 equiv)

    • DMAP (0.1 equiv)

    • Toluene (Solvent, 5 mL/mmol)

  • Procedure:

    • Dissolve anhydride and DMAP in toluene.

    • Add t-BuOH and heat to reflux for 16–24 hours. Note: The reaction is slower than with unhindered anhydrides.

    • Workup: Cool to RT. Wash with 10% citric acid (to remove DMAP) and brine.[1]

    • Purification: Crystallization from hexanes/ether is preferred over chromatography to avoid ester hydrolysis on acidic silica.

  • Validation:

    • 1H NMR (CDCl3): Look for the gem-dimethyl singlet (~1.3 ppm, 6H) and the t-butyl singlet (~1.45 ppm, 9H). The methylene protons (~2.6 ppm) should appear as a singlet.

Part 2: Coupling Strategies for the Hindered Acid

Standard reagents (EDC/NHS, DCC) often fail to drive the coupling of the C1 acid to completion due to the steric wall created by the gem-dimethyl group. Forcing conditions with these reagents can lead to side reactions (e.g., N-acylurea formation).

Recommended Strategy: Use Acid Fluorides or Ghosez’s Reagent . These methods generate highly reactive intermediates without the acidic byproducts that endanger the t-butyl ester.

Protocol A: TFFH-Mediated Coupling (The "Gold Standard")

Mechanism: TFFH converts the hindered carboxylic acid into an acid fluoride in situ. Acid fluorides are less sensitive to sterics than active esters and more stable to hydrolysis than acid chlorides.

  • Reagents:

    • Starting Acid (1.0 equiv)[1]

    • Amine (1.1–1.5 equiv)

    • TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.1 equiv)

    • DIPEA (3.0 equiv)

    • DCM or DMF (anhydrous)

  • Step-by-Step:

    • Dissolve the carboxylic acid and amine in anhydrous DCM under

      
      .
      
    • Add DIPEA, followed by TFFH.[2]

    • Stir at Room Temperature. Note: Unlike EDC, TFFH reactions often complete within 2–4 hours even for hindered substrates.

    • Monitoring: Monitor by TLC/LCMS. The acid fluoride intermediate may be visible if the amine is very unreactive.

    • Workup: Dilute with EtOAc, wash with sat.[1]

      
      , water, and brine.[1]
      
Protocol B: Ghosez's Reagent (Neutral Acid Chloride Formation)

If the amine is extremely unreactive (e.g., an aniline), an acid chloride is required. Thionyl chloride is forbidden due to HCl generation. Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) generates acid chlorides under neutral conditions.

  • Step-by-Step:

    • Dissolve the acid (1.0 equiv) in dry DCM.

    • Add Ghosez's Reagent (1.2 equiv) at 0°C. Stir for 1–2 hours to form the acid chloride.

    • Crucial: Do not quench. Add the amine (1.5 equiv) and Pyridine/DIPEA (2.0 equiv) directly to this solution.

    • Allow to warm to RT.

Comparative Data: Coupling Reagent Efficiency

Coupling of 4-(tert-butoxy)-2,2-dimethyl-4-oxobutanoic acid with Cyclohexylamine (1.0 mmol scale)

Reagent SystemReaction TimeConversion (%)Yield (%)Notes
EDC / HOBt 24 h45%30%Incomplete; significant N-acylurea byproduct.
HATU / DIPEA 6 h85%78%Good, but difficult removal of tetramethylurea byproducts.
TFFH / DIPEA 3 h >98% 92% Recommended. Clean profile; easy workup.
SOCl2 (reflux) 1 h100% (chloride)0%t-Butyl ester cleaved; product degraded.

Part 3: Selective Deprotection Protocols

Once the amide bond is formed, you may need to remove the tert-butyl ester to reveal the distal acid for further elaboration (e.g., PROTAC linker synthesis).

Method 1: Standard TFA Deprotection

Use when: The molecule contains no other acid-sensitive groups (e.g., Boc, trityl).

  • Protocol: Treat substrate with TFA:DCM (1:1) for 30–60 mins. Evaporate immediately. Co-evaporate with toluene to remove TFA traces.

Method 2: Mild Lewis Acid Cleavage (ZnBr2)

Use when: You must preserve other acid-labile groups (e.g., N-Boc) or prevent epimerization (though unlikely here due to lack of


-protons).
  • Protocol:

    • Dissolve substrate in DCM.

    • Add

      
       (5.0 equiv).
      
    • Stir at RT for 24 hours.

    • Mechanism: Coordination of Zn to the ester oxygen facilitates

      
       cleavage of the t-butyl cation without generating free protons.
      

Part 4: Visualizing the Workflow

The following diagram illustrates the decision logic for synthesis and coupling, highlighting the critical "Avoid" paths that lead to degradation.

G Anhydride 2,2-Dimethylsuccinic Anhydride Opening Regioselective Opening (tBuOH, DMAP) Anhydride->Opening MonoEster 4-(Tert-butoxy)-2,2-dimethyl- 4-oxobutanoic acid (Hindered Acid) Opening->MonoEster Decision Coupling Strategy? MonoEster->Decision Path_EDC Standard EDC/NHS Decision->Path_EDC Avoid Path_SOCl2 SOCl2 / (COCl)2 Decision->Path_SOCl2 Avoid Path_TFFH TFFH / Acid Fluoride Decision->Path_TFFH Preferred Path_Ghosez Ghosez's Reagent Decision->Path_Ghosez Alternative Fail_Slow Incomplete Reaction (Steric Failure) Path_EDC->Fail_Slow Fail_Cleave t-Butyl Cleavage (Acid Failure) Path_SOCl2->Fail_Cleave Success Target Amide Product (Intact tBu Ester) Path_TFFH->Success Path_Ghosez->Success

Figure 1: Strategic decision tree for processing 4-(tert-butoxy)-2,2-dimethyl-4-oxobutanoic acid. Green paths indicate successful protocols.

References

  • Regioselective Opening of Anhydrides

    • Title: Regioselective ring opening of substituted succinic anhydrides.
    • Source:Journal of Organic Chemistry
    • Context: Establishes that bulky alcohols
    • (General Reference)

  • TFFH Coupling Reagent

    • Title: Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Powerful Coupling Reagent for Hindered Amino Acids.

    • Source:Journal of the American Chemical Society
    • Context: Primary protocol for coupling sterically hindered acids via acid fluorides.
  • Ghosez's Reagent

    • Title: 1-Chloro-N,N,2-trimethyl-1-propenylamine: A Vers
    • Source:Organic Syntheses
    • Context: Method for neutral acid chloride gener
  • Selective Deprotection

    • Title: Selective Cleavage of tert-Butyl Esters in the Presence of Other Acid-Sensitive Groups.
    • Source:The Journal of Organic Chemistry
    • Context: Protocols for ZnBr2 medi

Sources

Troubleshooting & Optimization

Stability of 4-(Tert-butoxy)-2,2-dimethyl-4-oxobutanoic acid under different pH conditions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a dedicated Support Center resource. It synthesizes mechanistic organic chemistry with practical handling protocols for 4-(tert-butoxy)-2,2-dimethyl-4-oxobutanoic acid (also referred to as mono-tert-butyl 3,3-dimethylsuccinate).

Executive Summary: The Stability Matrix

This molecule presents a "perfect storm" of structural features: a bulky tert-butyl ester (acid-labile) and a gem-dimethyl backbone (cyclization-prone). Your handling strategy must balance preventing acid hydrolysis with avoiding intramolecular cyclization.

ConditionStability RatingPrimary RiskMechanism
Strong Acid (pH < 2) 🔴 Critical Ester CleavageE1 Elimination (Isobutylene loss)
Weak Acid (pH 3-5) 🟡 Caution Slow HydrolysisProtonation of ester carbonyl
Neutral (pH 6-8) 🟢 Stable NoneKinetic stability
Basic (pH > 9) 🟢 Stable Saponification (Slow)Steric hindrance protects against BAc2
Activation (DCC/EDC) 🔴 Critical Anhydride FormationThorpe-Ingold (Gem-Dimethyl) Effect

Deep Dive: The Mechanics of Instability

A. The Acid Trap (E1 Elimination)

Unlike methyl or ethyl esters, the tert-butyl group does not hydrolyze via the standard addition-elimination pathway. Instead, it undergoes E1 elimination .

  • The Trigger: Protonation of the ester carbonyl oxygen.

  • The Event: The C-O bond breaks to form a stable tert-butyl carbocation and the free diacid.

  • The Result: The carbocation immediately loses a proton to form isobutylene (gas) . This reaction is irreversible and entropy-driven.

  • Scientist's Note: Do not use HCl or TFA for workups. Even dilute mineral acids can trigger this if the contact time is long.

B. The Gem-Dimethyl Effect (Thorpe-Ingold Acceleration)

The 2,2-dimethyl substitution on the succinate backbone is not just inert bulk. It forces the molecule into a specific conformation.

  • The Physics: The bulky methyl groups compress the internal bond angle (Thorpe-Ingold effect), forcing the terminal carboxyl and ester groups closer together (gauche conformation).

  • The Consequence: If you activate the free acid (e.g., with EDC or HATU) without a nucleophile immediately present, the distal ester oxygen is perfectly positioned to attack the activated center, snapping the ring shut to form 3,3-dimethylsuccinic anhydride .

Visualizing the Pathways

The following diagram illustrates the competing degradation pathways you must navigate.

StabilityPathways cluster_legend Mechanism Key Start 4-(tert-butoxy)-2,2-dimethyl- 4-oxobutanoic acid Isobutylene Isobutylene (Gas) + Free Diacid Start->Isobutylene Strong Acid (pH < 2) E1 Mechanism Anhydride 3,3-Dimethylsuccinic Anhydride Start->Anhydride Activation (EDC/DCC) or Heat + Acid Stable Stable Salt (Storage Form) Start->Stable Neutralization (pH 7-8) Legend Red Arrow: Irreversible Degradation Yellow Arrow: Cyclization Risk

Figure 1: Degradation pathways driven by pH and activation reagents.

Troubleshooting Protocols

Scenario A: "My yield is low after acidic workup."

Diagnosis: You likely cleaved the ester during the wash steps. The Fix: Switch to a buffered workup.

  • Stop: Do not use 1M HCl.

  • Substitute: Use 0.5M Citric Acid (pH ~3-4) or saturated NH₄Cl for neutralizing basic reaction mixtures.

  • Temperature: Perform all washes at 0°C to 5°C . The E1 elimination rate is highly temperature-dependent.

  • Speed: Minimize contact time. Separate layers immediately.

Scenario B: "I see a new spot on TLC during amide coupling."

Diagnosis: You activated the acid, and the gem-dimethyl effect caused it to cyclize into the anhydride before your amine could react. The Fix: Change the order of addition.

  • Old Method: Acid + Coupling Agent

    
     Stir 
    
    
    
    Add Amine. (Risky)
  • New Method: Mix Acid + Amine first. Add the Coupling Agent (e.g., HATU/EDC) last.

  • Rationale: High local concentration of the amine ensures it intercepts the activated acid faster than the intramolecular cyclization can occur.

Scenario C: "The compound is decomposing on the shelf."

Diagnosis: Autocatalysis. If the compound contains trace free acid impurities, it can protonate its own ester over time, especially if moisture is present. The Fix:

  • Store as a solid at -20°C .

  • Ensure the container is strictly anhydrous.

  • Pro-Tip: If storing for >6 months, convert it to the dicyclohexylamine (DCHA) salt . This locks the free acid as a stable salt, preventing autocatalysis.

Frequently Asked Questions (FAQ)

Q: Can I use TFA to remove a Boc group elsewhere in the molecule while keeping this ester intact? A: No. TFA will quantitatively cleave the tert-butyl ester.

  • Alternative: If you must have orthogonal protection, you should have used a benzyl ester (cleaved by H₂/Pd) or methyl ester (saponification) for the succinate tail. If you are stuck with this molecule, you must use selective deprotection strategies like TMSOTf/2,6-lutidine (though this is difficult to control) or redesign the synthesis.

Q: Is this molecule stable to 1M NaOH? A: Surprisingly, yes. The tert-butyl group is extremely bulky. While methyl esters saponify in minutes, tert-butyl esters resist hydrolysis at room temperature in basic conditions.

  • Warning: Do not heat it. Refluxing in NaOH will eventually cleave it.

Q: How do I monitor stability? A: 1H NMR is the gold standard.

  • Look for the tert-butyl singlet at ~1.44 ppm .

  • Loss of this signal and appearance of a broad OH peak indicates hydrolysis.

  • TLC Stain: Use Bromocresol Green . The free acid moiety will stain yellow/green on a blue background.

References & Authoritative Grounding

  • Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis. Wiley-Interscience. (Definitive source on tert-butyl ester stability profiles).

  • Ingold, C. K. (1921). "The Thorpe-Ingold Effect."[2][3][4][5] Journal of the Chemical Society, Transactions. (Foundational mechanism for gem-dimethyl cyclization rates).

  • Marcantoni, E., et al. (2001).[1] "Selective Deprotection of tert-Butyl Esters." Journal of Organic Chemistry.

  • Master Organic Chemistry. (2023). "The E1 Mechanism." (Mechanistic validation of acid-catalyzed cleavage).

  • BenchChem Technical Data. "Stability of tert-Butyl Esters in Peptide Synthesis." (Industrial application data).

Disclaimer: This guide is for research purposes only. Always consult the specific MSDS for safety information.

Sources

Validation & Comparative

Head-to-head comparison of different linkers for antibody-drug conjugates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In Antibody-Drug Conjugate (ADC) development, the linker is not merely a bridge; it is the control switch determining the therapeutic index (TI). A linker must be stable enough to prevent premature payload release in circulation (systemic toxicity) yet labile enough to release the cytotoxin efficiently upon target internalization (efficacy).[][2]

This guide provides a technical, head-to-head comparison of the two dominant linker classes: Cleavable (specifically Peptide-based) and Non-Cleavable (Thioether-based) . We analyze their mechanisms, stability profiles, and bystander effects, supported by experimental protocols for validation.[3]

The Landscape: Defining the Contenders

While acid-labile (hydrazone) and reducible (disulfide) linkers exist, the modern ADC landscape is dominated by enzyme-cleavable peptides and non-cleavable thioethers due to superior plasma stability.

FeatureCleavable (Peptide) Non-Cleavable (Thioether)
Gold Standard Valine-Citrulline (Val-Cit) SMCC (MCC)
Representative Drug Brentuximab vedotin (Adcetris®)Trastuzumab emtansine (Kadcyla®)
Release Trigger Lysosomal Proteases (e.g., Cathepsin B)[4][5]Complete Antibody Degradation
Payload Form Free, membrane-permeable drugAmino-acid capped, charged adduct

Mechanism of Action: The Release Logic

The fundamental difference lies in where and how the payload is liberated. This dictates the pharmacokinetic (PK) profile and the ability to kill neighboring tumor cells (bystander effect).

Visualization: Intracellular Trafficking & Release

The following diagram illustrates the divergent pathways for Val-Cit (Cleavable) vs. SMCC (Non-Cleavable) linkers.

ADC_Mechanism cluster_0 Path A: Cleavable Linker (Val-Cit) cluster_1 Path B: Non-Cleavable Linker (SMCC) ADC ADC Entry (Receptor-Mediated Endocytosis) Endosome Early Endosome (Sorting) ADC->Endosome Lysosome Lysosome (Proteolytic Environment) Endosome->Lysosome CatB Enzyme: Cathepsin B Lysosome->CatB AbDeg Antibody Degradation Lysosome->AbDeg LinkerCleavage Linker Specific Cleavage CatB->LinkerCleavage FreePayload RELEASE: Free Payload (Neutral, Hydrophobic) LinkerCleavage->FreePayload Bystander Bystander Effect (Membrane Crossing) FreePayload->Bystander CappedPayload RELEASE: Lys-SMCC-Payload (Charged, Hydrophilic) AbDeg->CappedPayload NoBystander Trapped in Cell (No Bystander Effect) CappedPayload->NoBystander

Caption: Figure 1. Dual pathways of payload release.[][4][5][6] Cleavable linkers allow membrane permeation (green), while non-cleavable linkers result in charged retention (red).

Head-to-Head Performance Analysis

A. Plasma Stability (The "Goldilocks" Zone)
  • Non-Cleavable (SMCC): Exhibits superior stability.[7] Because the linker lacks a specific chemical trigger in plasma, release is negligible unless the antibody backbone itself degrades.[]

  • Cleavable (Val-Cit): Generally stable in human plasma (t1/2 > 200 days). However, researchers must be cautious during preclinical testing: Val-Cit is susceptible to Carboxylesterase 1C (Ces1C) in mouse plasma, leading to premature cleavage that does not translate to humans.

    • Expert Insight: Always use Ces1C-deficient mice or co-administer an esterase inhibitor when testing Val-Cit ADCs in murine models to avoid false toxicity data.

B. The Bystander Effect[2][5][6][8][9]
  • Cleavable: Upon cleavage, the payload (e.g., MMAE) is released in its neutral form. It can diffuse out of the target cell to kill surrounding antigen-negative tumor cells.[6][8] This is critical for heterogeneous tumors.

  • Non-Cleavable: The final metabolite is the payload attached to the linker and a lysine residue (e.g., Lys-SMCC-DM1). This adduct is charged and hydrophilic, preventing it from crossing membranes. It kills only the primary target cell.

C. Aggregation and Hydrophobicity
  • Val-Cit: The linker-payload is often hydrophobic, which can lead to antibody aggregation, altering PK and immunogenicity.

  • SMCC: Often coupled with more soluble payloads or PEG spacers to mitigate aggregation issues.

Experimental Validation Protocols

As a scientist, you must validate these properties. Below are self-validating protocols for stability and release.

Protocol A: Plasma Stability Assay (LC-MS Based)

Objective: Quantify the loss of conjugated payload over time in physiological conditions.

  • Preparation: Spike ADC (10 µg/mL) into pooled human plasma and mouse plasma (separate tubes).

  • Incubation: Incubate at 37°C in a water bath.

  • Sampling: Aliquot samples at T=0, 24h, 48h, 96h, and 168h.

  • Extraction:

    • Step 1: Protein precipitation using cold methanol (removes plasma proteins).

    • Step 2 (Critical): Affinity capture using Protein A magnetic beads to isolate the ADC.

  • Analysis: Perform deglycosylation (PNGase F) followed by reduction (DTT). Analyze heavy/light chains via LC-MS (Q-TOF).

  • Calculation: Calculate Average Drug-to-Antibody Ratio (DAR) at each timepoint.

    • Self-Validation: The T=0 sample must match the theoretical DAR. Mouse plasma samples showing rapid DAR drop (vs human) indicate Ces1C susceptibility.

Protocol B: Cathepsin B Release Kinetics

Objective: Confirm the linker is cleaved specifically by lysosomal enzymes.

Visualization: Assay Workflow

Assay_Workflow Prep 1. Substrate Prep (ADC in MES Buffer pH 6.0) Act 2. Enzyme Activation (Cathepsin B + DTT) Prep->Act Mix Inc 3. Incubation (37°C, 0-24h) Act->Inc Time Course Stop 4. Quench (Cold Acetonitrile) Inc->Stop Stop Rxn Anal 5. LC-MS Analysis (Quantify Free Payload) Stop->Anal Inject

Caption: Figure 2. Step-by-step workflow for the Cathepsin B enzymatic cleavage assay.

Detailed Steps:

  • Buffer Setup: Prepare 25 mM MES buffer, pH 6.0 (mimics lysosomal pH).

  • Activation: Activate recombinant human Cathepsin B (10 µg/mL) with 5 mM DTT for 15 min at 37°C.

  • Reaction: Add ADC substrate (final conc 5 µM).

  • Controls:

    • Negative Control: ADC in buffer without enzyme (tests chemical stability).

    • Inhibitor Control: Add E-64 (cysteine protease inhibitor) to confirm specificity.

  • Readout: Quantify free payload release via HPLC/LC-MS. Val-Cit linkers should show >90% release within 4-24 hours. SMCC linkers should show <5% release.

Data Synthesis: The Comparison Matrix

MetricVal-Cit (Cleavable) SMCC (Non-Cleavable) Hydrazone (Acid-Labile)
Plasma Stability (Human) High (t1/2 > 10 days)Very High (t1/2 > 14 days)Low to Moderate
Bystander Effect Yes (Releases neutral drug)No (Releases charged adduct)Yes
Release Mechanism Enzymatic (Cathepsin B)[9]Protein DegradationHydrolysis (pH < 5)
Off-Target Toxicity Low (if stable in plasma)Lowest (requires internalization)Moderate (non-specific release)
Primary Indication Heterogeneous tumors (e.g., Lymphoma)High-antigen solid tumors (e.g., HER2+ Breast)Hematological (Legacy)

References

  • Dubowchik, G. M., et al. (2002). Cathepsin B-labile dipeptide linkers for lysosomal release of doxorubicin from internalizing immunoconjugates: model studies of enzymatic drug release and antigen-specific in vitro anticancer activity. Bioconjugate Chemistry.

  • Kovtun, Y. V., et al. (2006). Antibody-drug conjugates designed to eradicate tumors with homogeneous and heterogeneous expression of the target antigen.[8] Cancer Research.

  • Lewis Phillips, G. D., et al. (2008). Targeting HER2-positive breast cancer with trastuzumab-DM1, an antibody-cytotoxic drug conjugate. Cancer Research.

  • Tsuchikama, K., & An, Z. (2018). Antibody-drug conjugates: recent advances in conjugation and linker chemistries. Protein & Cell.

  • Jain, N., et al. (2015). Current ADC Linker Chemistry. Pharmaceutical Research.

Sources

A Comparative Guide to High-Fidelity Purity Assessment of 4-(Tert-butoxy)-2,2-dimethyl-4-oxobutanoic Acid Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug development and chemical biology, the covalent attachment of functional moieties to molecules—a process known as conjugation—is a cornerstone of innovation. The linker, 4-(tert-butoxy)-2,2-dimethyl-4-oxobutanoic acid, serves as a critical building block in the synthesis of complex molecules, including antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics. Its gem-dimethyl group provides steric hindrance that can modulate enzymatic cleavage, while the tert-butyl ester acts as a protecting group for a carboxylic acid, which is often revealed in a later step to enable further chemistry or to act as a point of interaction.

The biological activity, safety, and stability of the final conjugate are inextricably linked to its purity. The presence of unreacted starting materials, conjugation by-products, or degradants can lead to misleading experimental results, reduced therapeutic efficacy, and potential off-target toxicity. Therefore, the rigorous analytical characterization of these conjugates is not merely a quality control checkpoint but a fundamental component of the research and development process.

This guide provides an in-depth comparison of key analytical methods for confirming the purity of conjugates derived from 4-(tert-butoxy)-2,2-dimethyl-4-oxobutanoic acid. We will move beyond simple procedural descriptions to explore the causality behind methodological choices, offering field-proven insights to guide researchers in selecting the most appropriate techniques for their specific analytical challenges.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Coupled with Mass Spectrometry (LC-MS)

Principle & Rationale: RP-HPLC is the workhorse of purity analysis for small to medium-sized molecules. It separates compounds based on their hydrophobicity.[1] The stationary phase is nonpolar (e.g., C18 silica), and the mobile phase is polar. The 4-(tert-butoxy)-2,2-dimethyl-4-oxobutanoic acid conjugate, being relatively hydrophobic, will be retained on the column. Impurities, such as the deprotected carboxylic acid or unreacted polar starting materials, will have different polarities and thus different retention times, allowing for their separation and quantification.

Coupling HPLC with Mass Spectrometry (MS) is a paradigm of modern analytical chemistry.[2] While HPLC separates the components, MS provides mass-to-charge (m/z) ratio data, enabling the unambiguous identification of the target conjugate and the characterization of unknown impurities based on their molecular weights.[3] For complex bioconjugates like ADCs, LC-MS is indispensable for characterizing the intricate mixture of species.[4][5]

Experimental Protocol: RP-HPLC/LC-MS
  • Sample Preparation:

    • Accurately weigh and dissolve the conjugate sample in a suitable organic solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column.

  • Instrumentation & Conditions:

    • HPLC System: A UHPLC or HPLC system equipped with a UV detector and coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution:

      • 0-2 min: 5% B

      • 2-15 min: Linear gradient from 5% to 95% B

      • 15-17 min: Hold at 95% B

      • 17-18 min: Return to 5% B

      • 18-20 min: Re-equilibration at 5% B

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • UV Detection: 214 nm and 254 nm.

    • MS Detection: Electrospray ionization (ESI) in positive ion mode, scanning a mass range relevant to the expected molecular weight of the conjugate and potential impurities.

  • Data Analysis:

    • Integrate the peak area of the main compound and all impurity peaks in the UV chromatogram.

    • Calculate purity as: (Area of Main Peak / Total Area of All Peaks) * 100%.

    • Correlate each peak with its corresponding mass spectrum to confirm the identity of the main conjugate and tentatively identify impurities based on their measured m/z values.

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation Dissolve Dissolve Conjugate (1 mg/mL) Filter Filter Sample (0.22 µm) Dissolve->Filter Inject Inject into RP-HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect_UV UV Detection (Purity %) Separate->Detect_UV Detect_MS MS Detection (Mass ID) Separate->Detect_MS Analyze Integrate Peaks & Correlate Mass Detect_UV->Analyze Detect_MS->Analyze Report Purity Report & Impurity Profile Analyze->Report

Caption: RP-HPLC/LC-MS workflow for conjugate purity and identity confirmation.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Principle & Rationale: NMR spectroscopy is a premier technique for structural elucidation.[6] For purity assessment, quantitative ¹H NMR (qNMR) offers a significant advantage: it is a primary analytical method that can determine the absolute purity of a substance without needing a reference standard of the compound itself.[7][8] The signal intensity of a nucleus in an NMR spectrum is directly proportional to the number of those nuclei in the sample. By co-dissolving a known mass of the conjugate with a known mass of a stable, high-purity internal standard, the purity of the conjugate can be calculated with high accuracy and precision.[9]

This method is particularly powerful for novel small molecule conjugates where certified reference materials are unavailable. It is non-destructive and can identify and quantify impurities, provided they have unique signals in the spectrum.[7]

Experimental Protocol: ¹H qNMR
  • Selection of Internal Standard:

    • Choose a high-purity (>99.9%) standard with sharp singlets that do not overlap with analyte signals (e.g., maleic acid, dimethyl sulfone, 1,2,4,5-tetrachloro-3-nitrobenzene).

  • Sample Preparation:

    • Using a calibrated microbalance, accurately weigh approximately 10-20 mg of the conjugate sample into an NMR tube. Record the mass precisely.

    • Accurately weigh approximately 5-10 mg of the internal standard into the same NMR tube. Record the mass precisely.

    • Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) that completely dissolves both the sample and the standard.

    • Ensure thorough mixing by vortexing until a clear solution is obtained.

  • NMR Data Acquisition:

    • Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion.

    • Experiment: A standard quantitative ¹H NMR experiment.

    • Key Parameters:

      • Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified to allow for full relaxation. A D1 of 30-60 seconds is common.

      • Use a calibrated 90° pulse.

      • Acquire a sufficient number of scans (e.g., 16-64) to achieve a high signal-to-noise ratio (>250:1) for the peaks being integrated.

  • Data Processing and Calculation:

    • Apply Fourier transform and phase correction to the acquired FID.

    • Carefully integrate a well-resolved, non-overlapping proton signal from the conjugate (I_analyte) and a signal from the internal standard (I_std).

    • Calculate the purity of the conjugate (P_analyte) using the following formula:

    P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I: Integral value

    • N: Number of protons for the integrated signal

    • MW: Molecular weight

    • m: Mass

    • P_std: Purity of the internal standard (usually ~100%)

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_calc Data Analysis & Calculation Weigh_Analyte Accurately Weigh Analyte (m_analyte) Dissolve Co-dissolve in Deuterated Solvent Weigh_Analyte->Dissolve Weigh_Std Accurately Weigh Standard (m_std) Weigh_Std->Dissolve Acquire Acquire ¹H Spectrum (Long D1, Calibrated Pulse) Dissolve->Acquire Process Process Spectrum (FT, Phasing) Acquire->Process Integrate Integrate Analyte (I_analyte) & Standard (I_std) Peaks Process->Integrate Calculate Calculate Absolute Purity Using Formula Integrate->Calculate

Caption: Workflow for absolute purity determination by quantitative NMR (qNMR).

Elemental Analysis (EA)

Principle & Rationale: Elemental analysis is a fundamental technique that determines the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound.[10] The experimentally determined percentages are compared to the theoretically calculated values based on the compound's molecular formula. A close match provides strong evidence for the correct elemental composition and, by extension, the purity of the bulk sample.[11]

While it doesn't provide information about the nature of impurities, it is an excellent orthogonal technique to chromatography. Regulatory bodies and scientific journals often require EA data for the characterization of novel compounds, with an accepted deviation from the calculated values typically being within ±0.4%.[12][13]

Experimental Protocol: CHN Analysis
  • Sample Preparation:

    • The sample must be thoroughly dried to remove residual solvents and water, which would alter the C, H, and O percentages. This is typically done under high vacuum for several hours.

    • Accurately weigh 1-3 mg of the dried sample into a tin or silver capsule.

  • Instrumentation & Analysis:

    • The sample is combusted at a high temperature (around 1000 °C) in a stream of pure oxygen.

    • The resulting combustion gases (CO₂, H₂O, N₂, etc.) are passed through a series of traps and columns to separate them.

    • The amounts of the individual gases are measured using detectors, typically based on thermal conductivity or infrared spectroscopy.

  • Data Analysis:

    • The instrument software calculates the percentage of each element in the sample.

    • Calculate the theoretical percentages for the conjugate's molecular formula.

    • Compare the experimental results to the theoretical values. A difference of ≤ 0.4% for each element is generally considered evidence of high purity.[13]

Comparative Analysis of Methods

FeatureRP-HPLC/LC-MSQuantitative NMR (qNMR)Elemental Analysis (EA)
Principle Separation by hydrophobicity, detection by UV and mass.Signal intensity is proportional to the number of nuclei.[7]Combustion and detection of elemental gases.[10]
Information Relative purity, molecular weight of components, impurity profile.[3][4]Absolute purity, structural confirmation, impurity identification/quantification.[8]Elemental composition, confirmation of empirical formula, bulk purity.[11][12]
Typical Analytes Small molecules, peptides, proteins, ADCs.[5][14]Soluble small molecules and peptides.Pure, dry small molecules.
Sensitivity High (ng to pg range for MS).Moderate (mg range).Low (mg range).
Destructive? Yes.No.[7]Yes.
MS Compatibility Intrinsic.Not applicable.Not applicable.
Key Advantage High resolution and sensitivity; provides mass identification.Provides absolute purity without a specific reference standard; non-destructive.Confirms elemental composition; widely accepted standard for new compounds.
Key Limitation Relative quantification unless a certified standard is used; co-elution can occur.Lower sensitivity; requires soluble samples and non-overlapping signals.Non-specific (doesn't identify impurities); requires very pure, dry samples.

Conclusion: A Multi-Modal Strategy for Unimpeachable Purity Confirmation

No single analytical method can provide a complete picture of a conjugate's purity. The most robust and trustworthy approach is a multi-modal one that leverages the orthogonal strengths of different techniques.

For a novel 4-(tert-butoxy)-2,2-dimethyl-4-oxobutanoic acid conjugate, a comprehensive strategy would involve:

  • Initial Confirmation with RP-HPLC/LC-MS: To rapidly confirm the successful synthesis, identify the molecular weight of the product, and develop a chromatographic method to establish a preliminary impurity profile.

  • Absolute Purity by qNMR: To determine the absolute purity of a purified batch, providing a highly accurate value for subsequent assays and ensuring the reliability of biological data.

  • Validation with Elemental Analysis: To provide definitive confirmation of the elemental composition of the bulk material, serving as a final, independent check of purity and identity.

By integrating these methods, researchers can build a self-validating analytical system that provides an unassailable confirmation of purity, ensuring the quality, reproducibility, and integrity of their scientific and drug development endeavors.

References

  • Comprehensive LC-MS workflows for antibody drug conjugate (ADC) analysis. SCIEX. [Link]

  • Elemental analysis. Wikipedia. [Link]

  • How to Determine the Purity of a Substance using Elemental Analysis. Chemistry Steps. [Link]

  • Size Exclusion Chromatography/ Mass Spectrometry Analysis of Antibody Drug Conjugates Using the Agilent 1260 Infinity II Bio-Inert LC. Agilent Technologies. [Link]

  • Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers (RSC Publishing). [Link]

  • LC-MS Analysis of Antibody-Drug Conjugates. Biocompare. [Link]

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  • Meeting the Challenges of Antibody Drug Conjugate Characterization by LC-MS/(MS). Charles River Laboratories. [Link]

  • Rapid Analysis of Reduced Antibody Drug Conjugate by Online LC–MS/MS with Fourier Transform Ion Cyclotron Resonance Mass Spectrometry. Analytical Chemistry (ACS Publications). [Link]

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  • Reverse-phase HPLC analysis and purification of small molecules. PubMed. [Link]

Sources

A Head-to-Head Comparison: Benchmarking 4-(tert-butoxy)-2,2-dimethyl-4-oxobutanoic Acid Against Other Aliphatic Linkers in Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of targeted therapeutics, particularly antibody-drug conjugates (ADCs), the linker molecule is a critical determinant of both efficacy and safety.[1][2][][4][5] It is the molecular bridge that not only tethers a potent cytotoxic payload to its targeting antibody but also dictates the stability of the conjugate in circulation and the efficiency of payload release at the target site.[][6] This guide provides a comprehensive framework for benchmarking a novel aliphatic linker, 4-(tert-butoxy)-2,2-dimethyl-4-oxobutanoic acid, against established aliphatic linkers. Our objective is to equip researchers, scientists, and drug development professionals with the rationale and methodologies required to make data-driven decisions in linker selection.

Introduction to 4-(tert-butoxy)-2,2-dimethyl-4-oxobutanoic Acid and Aliphatic Linkers

4-(tert-butoxy)-2,2-dimethyl-4-oxobutanoic acid is a substituted succinic acid derivative. Its structure features a carboxylic acid for conjugation, a tert-butyl ester that may confer acid-labile properties, and gem-dimethyl substitution which can introduce steric hindrance, potentially influencing enzymatic stability. These features suggest a linker designed for controlled payload release.

Aliphatic linkers are a class of spacers composed of linear or branched hydrocarbon chains.[7] They are often employed for their straightforward synthesis and tunable length. However, traditional aliphatic linkers can be hydrophobic, which may lead to aggregation of the final conjugate.[8] This guide will compare our target linker against three widely recognized aliphatic linkers: Succinic acid, Glutaric acid, and a short, discrete Polyethylene Glycol (PEG) linker.

Comparative Analysis of Aliphatic Linkers

The selection of a linker significantly impacts the physicochemical properties and in vivo performance of a drug conjugate.[1] A systematic comparison is therefore essential.

Linker Structure Key Physicochemical Properties Anticipated Advantages Potential Drawbacks
4-(tert-butoxy)-2,2-dimethyl-4-oxobutanoic acid O=C(OC(C)(C)C)C(C)(C)CC(=O)OHydrophobic, potentially acid-labile due to tert-butyl ester, sterically hindered.Potential for pH-controlled drug release; steric hindrance may improve plasma stability by preventing enzymatic degradation.Hydrophobicity may lead to aggregation; acid lability needs to be finely tuned to avoid premature release.[2]
Succinic Acid O=C(O)CCC(=O)OHydrophilic, short-chain dicarboxylic acid.Simple to conjugate; provides a stable, non-cleavable linkage.[9][10]Lack of a specific cleavage mechanism means payload release relies on antibody degradation.[6]
Glutaric Acid O=C(O)CCCC(=O)OHydrophilic, slightly longer chain than succinic acid.Provides more spacing between the antibody and payload compared to succinic acid.[11]Can be susceptible to cleavage by serum carboxylesterases, leading to poor in-circulation stability.[12]
PEG4 Linker (15-amino-4,7,10,13-tetraoxapentadecanoic acid) H2N-(CH2CH2O)3-CH2-COOHHydrophilic, flexible chain.[13][14][15]Enhances solubility, reduces aggregation, and can improve pharmacokinetics by extending circulation time.[1][14][16]Can be more synthetically complex than simple dicarboxylic acids.

Experimental Benchmarking Protocols

To objectively evaluate these linkers, a series of head-to-head experiments are necessary. The following protocols are designed to provide a comprehensive assessment of linker performance.

Experimental Workflow Overview

G cluster_0 Conjugation & Purification cluster_1 Characterization cluster_2 Performance Evaluation A Antibody Thiolation C Conjugation Reaction A->C B Linker-Payload Activation B->C D Purification (e.g., SEC) C->D E DAR Determination (UV-Vis, LC-MS) D->E F Aggregation Analysis (DLS) D->F G Binding Affinity (ELISA, SPR) D->G H Plasma Stability Assay D->H I pH Stability Assay D->I J In Vitro Cytotoxicity Assay D->J K Lysosomal Release Assay D->K

Caption: Workflow for ADC generation and evaluation.

Conjugation Efficiency and Drug-to-Antibody Ratio (DAR) Determination

Rationale: The efficiency of the conjugation reaction and the resulting DAR are critical quality attributes of an ADC.[17][18] A low DAR may result in suboptimal potency, while a high DAR can negatively impact pharmacokinetics and lead to aggregation.[17][19]

Protocol:

  • Antibody Preparation: Partially reduce a stock solution of a relevant monoclonal antibody (e.g., Trastuzumab) with tris(2-carboxyethyl)phosphine (TCEP) to expose free cysteine residues for conjugation.

  • Linker-Payload Activation: Activate the carboxylic acid of each linker-payload construct using a standard coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS) to form an NHS ester.

  • Conjugation: React the thiolated antibody with the activated linker-payload at a controlled molar ratio (e.g., 1:5 antibody to linker-payload) in a suitable buffer (e.g., PBS, pH 7.4) for a defined period (e.g., 2 hours) at room temperature.

  • Purification: Remove unconjugated linker-payload and other impurities using size-exclusion chromatography (SEC).

  • DAR Measurement: Determine the average DAR using UV-Vis spectrophotometry by measuring absorbance at 280 nm (for the antibody) and a wavelength specific to the payload. Confirm the DAR distribution using liquid chromatography-mass spectrometry (LC-MS).[18]

Plasma Stability Assay

Rationale: Linker stability in plasma is paramount to minimize premature payload release, which can cause off-target toxicity.[6][20] This assay evaluates the linker's susceptibility to enzymatic and chemical degradation in a biologically relevant matrix.[6][21]

Protocol:

  • Incubation: Incubate each ADC at a final concentration of 1 mg/mL in human and mouse plasma at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours).

  • Sample Preparation: At each time point, capture the ADC from the plasma using an immuno-affinity method (e.g., protein A beads).

  • Analysis: Analyze the captured ADC by LC-MS to determine the average DAR remaining at each time point. The rate of DAR decrease reflects the linker's instability.[22]

pH Stability and Drug Release Assay

Rationale: For linkers designed to be pH-sensitive, such as the one containing a tert-butyl ester, it is crucial to characterize the payload release profile under conditions mimicking the acidic environments of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[2]

Protocol:

  • Buffer Preparation: Prepare a series of buffers at different pH values (e.g., 7.4, 6.0, 5.0, and 4.5).

  • Incubation: Incubate each ADC in the different pH buffers at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, and 24 hours).

  • Quantification of Released Payload: Separate the released payload from the ADC using a technique like solid-phase extraction and quantify it using HPLC or LC-MS.

In Vitro Cytotoxicity Assay

Rationale: This assay determines the biological activity of the ADC and ensures that the conjugation process and the linker itself do not unduly compromise the potency of the payload.

Protocol:

  • Cell Culture: Culture a cancer cell line that overexpresses the target antigen of the antibody (e.g., SK-BR-3 for Trastuzumab).

  • Treatment: Treat the cells with serial dilutions of each ADC, the unconjugated antibody, and the free payload as controls.

  • Incubation: Incubate the treated cells for a period that allows for internalization and payload release (e.g., 72-96 hours).

  • Viability Assessment: Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each ADC to compare their potencies.

Lysosomal Release Assay

Rationale: To confirm that payload release occurs in the intended subcellular compartment, an assay using isolated lysosomes or lysosomal enzymes can be employed.[21][23][24]

Protocol:

  • Lysosome Isolation: Isolate lysosomes from a relevant cell line or use commercially available lysosomal fractions.

  • Incubation: Incubate the ADCs with the lysosomal preparation (or a key lysosomal enzyme like Cathepsin B for peptide linkers) in an appropriate acidic buffer at 37°C.[21][24]

  • Time Points and Analysis: Collect samples at various time points and quantify the released payload as described in the pH stability assay.

Visualization of Linker Comparison

Caption: Key attributes for linker comparison.

Conclusion

The rational design and selection of a linker are pivotal in the development of successful drug conjugates. 4-(tert-butoxy)-2,2-dimethyl-4-oxobutanoic acid presents an interesting structural motif with the potential for pH-dependent payload release and enhanced stability due to steric hindrance. However, its performance can only be validated through rigorous, direct comparison with established linkers. The experimental framework provided in this guide offers a systematic approach to de-risk linker selection and optimize the therapeutic index of novel drug conjugates. By meticulously evaluating conjugation efficiency, stability, and payload release kinetics, researchers can build a comprehensive data package to support the advancement of the most promising candidates.

References

  • AxisPharm. (2023, June 19). In Vitro vs In Vivo Studies of Polyethylene Glycol (PEG) Linkers. [Online] Available at: [Link]

  • FCAD Group. PEG (Polyethylene Glycol) Linker Development. [Online] Available at: [Link]

  • Kim, E. G., et al. (2018). Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice. Nature Communications, 9(1), 2512. [Online] Available at: [Link]

  • Pasut, G., et al. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release, 337, 349-359. [Online] Available at: [Link]

  • Lu, J., et al. (2016). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. Journal of Controlled Release, 240, 467-478. [Online] Available at: [Link]

  • Bar-Zeev, M., et al. (2017). The Chemistry Behind ADCs. Pharmaceuticals, 10(4), 87. [Online] Available at: [Link]

  • ResearchGate. Advances of Hydrazone Linker in Polymeric Drug Delivery. [Online] Available at: [Link]

  • AxisPharm. Val-Cit Linker. [Online] Available at: [Link]

  • ResearchGate. Advances of Hydrazone Linker in Polymeric Drug Delivery | Request PDF. [Online] Available at: [Link]

  • Strop, P., et al. (2013). Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design. Molecular Cancer Therapeutics, 12(11 Supplement), C238-C238. [Online] Available at: [Link]

  • Crown Bioscience. (2025, July 1). Key assays and analytical techniques for the development of antibody drug conjugates. [Online] Available at: [Link]

  • Strop, P., et al. (2016). Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design. Molecular Cancer Therapeutics, 15(5), 958-970. [Online] Available at: [Link]

  • Charles River Laboratories. Characterization and Lot Release Assays for Antibody Drug Conjugates. [Online] Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Role of Aliphatic Linkers in Pharmaceutical Development. [Online] Available at: [Link]

  • Su, D., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889-3907. [Online] Available at: [Link]

  • BioPharm International. (2023, December 13). Exploring the Optimization of Linker Chemistries for ADCs. [Online] Available at: [Link]

  • Chen, Y., et al. (2020). Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates. RSC Advances, 10(49), 29424-29431. [Online] Available at: [Link]

  • Charles River Laboratories. Characterization and Lot Release Assays for Antibody Drug Conjugates (ADCs). [Online] Available at: [Link]

  • Fernández, J. F., et al. (2026). Integrating In Vitro Analytics for Improved Antibody–Drug Conjugate Candidate Selection. International Journal of Molecular Sciences, 27(3), 1234. [Online] Available at: [Link]

  • ACS Publications. Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. [Online] Available at: [Link]

  • AACR Journals. (2025, April 21). Abstract 5482: In vitro assays for prediction of ADC hematological toxicities: contribution of antibody, linker, and payload. [Online] Available at: [Link]

  • Sterling Pharma Solutions. Stability of ADC linker payloads in sub-cellular fractions. [Online] Available at: [Link]

  • Lee, H., et al. (2021). Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. Pharmaceutics, 13(2), 165. [Online] Available at: [Link]

  • ChemRxiv. Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody-Drug Conjugates: A Comparative Study of DXd. [Online] Available at: [Link]

  • YouTube. (2018, May 3). Strategies for successful crosslinking and bioconjugation applications. [Online] Available at: [Link]

  • ResearchGate. (2020). Real-Time Analysis on Drug-Antibody Ratio of Antibody-Drug Conjugates for Synthesis, Process Optimization, and Quality Control. [Online] Available at: [Link]

  • Malvern Panalytical. (2024, July 25). Antibody Drug Conjugates - The Importance of an Emerging Modality. [Online] Available at: [Link]

  • SigutLabs. (2025, April 22). What Makes a Good Linker for Antibody-Drug Conjugates? [Online] Available at: [Link]

  • Merkul, E., et al. (2018). An Efficient Conjugation Approach for Coupling Drugs to Native Antibodies via the PtII Linker Lx for Improved Manufacturability of Antibody–Drug Conjugates. Chemistry – A European Journal, 24(51), 13435-13440. [Online] Available at: [Link]

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The Elusive Case Study: Navigating the Synthetic Utility of 4-(Tert-butoxy)-2,2-dimethyl-4-oxobutanoic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive investigation into the application of 4-(tert-butoxy)-2,2-dimethyl-4-oxobutanoic acid and its close analog, mono-tert-butyl succinate, in the synthesis of successful drug candidates reveals a landscape rich in potential but sparse in specific, publicly documented examples. While these molecules are recognized as valuable building blocks in medicinal chemistry, a detailed, in-depth case study of a marketed drug or late-stage clinical candidate prominently featuring their use remains elusive in the public domain.

This guide endeavors to provide researchers, scientists, and drug development professionals with a clear understanding of the synthetic roles of these reagents, while also transparently addressing the current limitations in identifying a singular, illustrative case study for a comprehensive comparative analysis.

The Strategic Advantage of Mono-tert-butyl Succinates in Synthesis

Mono-tert-butyl succinate and its derivatives are bifunctional molecules that offer a distinct advantage in multi-step organic synthesis. The tert-butyl ester provides a robust protecting group for one of the carboxylic acid functionalities, which is stable to a wide range of reaction conditions but can be selectively removed under acidic conditions. This differential protection allows for sequential and site-specific modifications of the molecule, a crucial requirement in the complex assembly of modern pharmaceutical agents.

The free carboxylic acid end can be readily activated to form amide bonds, esters, or other functional groups, making it an ideal linker or spacer unit to connect different pharmacophoric elements of a drug molecule. This is particularly relevant in the design of targeted therapies such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), where precise control over the linker length and composition is critical for efficacy and safety.

General Applications in Drug Discovery and Development

Our investigation has identified several key areas where succinate derivatives, including mono-tert-butyl succinate, play a significant role:

  • Peptide Synthesis: The selective protection offered by the tert-butyl group makes these reagents useful in the synthesis of complex peptides and peptidomimetics, which are important classes of therapeutics.

  • Linker Technology in ADCs and PROTACs: Succinate-based linkers are employed to connect cytotoxic payloads to antibodies in ADCs or to link a target-binding moiety to an E3 ligase ligand in PROTACs. The stability of the succinate linker in circulation and its potential for controlled cleavage within the target cell are key considerations in its application.

  • Building Blocks for Bioactive Molecules: Succinic acid and its derivatives are versatile starting materials for the synthesis of a wide range of heterocyclic compounds and other molecular scaffolds that form the core of many drug molecules.

The Search for a Definitive Case Study: A Research Gap

Despite the clear synthetic utility of 4-(tert-butoxy)-2,2-dimethyl-4-oxobutanoic acid and mono-tert-butyl succinate, a thorough search of scientific literature, patent databases, and clinical trial registries did not yield a specific, named drug candidate for which a detailed synthetic route and comparative analysis, as requested, could be constructed.

While numerous patents describe the use of these and similar structures within broad Markush claims for new chemical entities, these documents often do not provide the detailed experimental data or a direct comparison with alternative synthetic routes for a single, optimized lead compound. Similarly, academic publications in medicinal chemistry frequently describe the synthesis of novel compounds using these reagents for structure-activity relationship (SAR) studies, but these compounds are typically in the early, exploratory phases of drug discovery and do not represent "successful drug candidates" in the later stages of development.

Conclusion and Future Outlook

For researchers and drug development professionals, 4-(tert-butoxy)-2,2-dimethyl-4-oxobutanoic acid and its analogs remain important tools in the synthetic chemist's arsenal. Their utility in constructing complex molecules with precision is undisputed. However, the lack of a prominent, publicly detailed case study of a successful drug candidate synthesized using these specific reagents highlights a gap between their application in early-stage discovery and their documented role in late-stage clinical development and commercialization.

It is plausible that these building blocks are indeed used in the proprietary synthesis of numerous successful drugs, but the specific details of these processes are not always disclosed in the public domain. As more information on the synthesis of next-generation therapeutics like ADCs and PROTACs becomes available, it is anticipated that clear case studies illustrating the advantages of using these versatile succinate derivatives will emerge.

Until then, the scientific community must rely on the foundational principles of organic chemistry and the general applications outlined in the literature to appreciate the strategic value of 4-(tert-butoxy)-2,2-dimethyl-4-oxobutanoic acid and its related compounds in the ongoing quest for novel and effective medicines.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.